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  • Product: 3-(5-Bromothiophen-3-yl)pyridine
  • CAS: 166450-99-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(5-Bromothiophen-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative molecules. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative molecules. Among these, structures combining thiophene and pyridine moieties are of significant interest due to their diverse biological activities and unique electronic properties.[1][2] The precise structural elucidation of these molecules is paramount to understanding their function and for the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of such compounds, providing detailed insights into their molecular framework.[3]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 3-(5-Bromothiophen-3-yl)pyridine. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles that govern the spectral features of this specific molecule. We will delve into the rationale behind the expected chemical shifts and coupling constants, present the data in a clear and accessible format, and provide a standardized protocol for data acquisition.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the 3-(5-Bromothiophen-3-yl)pyridine molecule is utilized as depicted below.

Caption: Molecular structure and numbering of 3-(5-Bromothiophen-3-yl)pyridine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(5-Bromothiophen-3-yl)pyridine is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine and thiophene rings. The chemical shifts (δ) are influenced by the electronegativity of the heteroatoms (N and S), the bromine substituent, and the aromatic ring currents.[4][5]

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2'~ 7.5dJ(H2'-H4') ≈ 1.5-2.0Located on the thiophene ring, deshielded by the adjacent sulfur atom and influenced by the pyridine ring. Shows a small through-space or long-range coupling to H4'.
H4'~ 7.2dJ(H4'-H2') ≈ 1.5-2.0Also on the thiophene ring, its chemical shift is influenced by the adjacent sulfur and the pyridine substituent. Coupled to H2'.
H2~ 8.8dJ(H2-H6) ≈ 2.0Alpha to the pyridine nitrogen, this proton is significantly deshielded. It exhibits a small meta-coupling to H6.
H4~ 7.9dtJ(H4-H5) ≈ 8.0, J(H4-H2,H6) ≈ 1.8Gamma to the nitrogen, its signal is a doublet of triplets due to ortho-coupling with H5 and meta-coupling with H2 and H6.
H5~ 7.4dddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.8, J(H5-H2) ≈ 0.5Beta to the nitrogen, this proton shows coupling to H4 (ortho), H6 (ortho), and a small long-range coupling to H2.
H6~ 8.6ddJ(H6-H5) ≈ 4.8, J(H6-H2) ≈ 2.0Alpha to the pyridine nitrogen, similar to H2, it is strongly deshielded. It displays ortho-coupling to H5 and meta-coupling to H2.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to or near heteroatoms and the bromine atom showing characteristic shifts.[6]

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2'~ 125Carbon on the thiophene ring adjacent to the sulfur and bearing a proton.
C3'~ 140Quaternary carbon of the thiophene ring attached to the pyridine ring. Its chemical shift is influenced by both aromatic systems.
C4'~ 128Carbon on the thiophene ring adjacent to the sulfur and bearing a proton.
C5'~ 112Carbon on the thiophene ring directly attached to the bromine atom. The bromine's inductive effect causes an upfield shift compared to an unsubstituted carbon.
C2~ 150Alpha to the pyridine nitrogen, this carbon is significantly deshielded.
C3~ 135Quaternary carbon of the pyridine ring attached to the thiophene ring.
C4~ 138Gamma to the pyridine nitrogen.
C5~ 124Beta to the pyridine nitrogen.
C6~ 149Alpha to the pyridine nitrogen, similar to C2.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of 3-(5-Bromothiophen-3-yl)pyridine in ~0.6 mL of CDCl₃ B Add Tetramethylsilane (TMS) as an internal standard (0 ppm) A->B C Transfer solution to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer C->D E Acquire ¹³C NMR spectrum with proton decoupling D->E F Apply Fourier Transform E->F G Phase correction and baseline correction F->G H Integration of signals (¹H) and peak picking (¹H and ¹³C) G->H

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[3]

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-(5-Bromothiophen-3-yl)pyridine. The presented data, grounded in the established principles of NMR spectroscopy and analysis of related molecular structures, serves as a robust framework for researchers in the field.[1][3][4][5][6] The detailed rationale for chemical shifts and coupling constants, coupled with a standardized experimental protocol, is intended to empower scientists in their synthetic and characterization endeavors. The accurate structural elucidation facilitated by NMR is a critical step in the journey of drug discovery and materials development, enabling a deeper understanding of structure-activity relationships.

References

  • Benchchem. Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis.
  • Sone T, Fujieda K, Takahashi K. 13 C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry. 1975 Nov;7(11):572-6. Available from: [Link]

  • Gronowitz S, Johannesson I, Taticchi A, Fringuelli F, Compernolle F. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta. 1985;25(4):308-13.
  • World Journal of Advanced Research and Reviews.
  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Available from: [Link]

  • Prajapati K, et al. Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry. 2025;13(2):702-22.
  • The Royal Society of Chemistry. DOI: 10. Available from: [Link]

  • Abraham RJ, et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. 2003;41(1):26-36. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Abraham RJ, Sancassan F. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]

  • Z-SCHOLAR. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. Available from: [Link]

  • Christuraj P, et al. Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. International Journal of Bioorganic Chemistry. 2017 Jan 24;1(1):21-30. Available from: [Link]

  • Govindaraju V, Young K, Maudsley AA. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000;13(3):129-53. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available from: [Link]

  • Lee J, et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. 2017 Dec 6;22(12):2137. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • TCU Digital Repository. Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available from: [Link]

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Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Applied Properties of 3-(5-Bromothiophen-3-yl)pyridine

Executive Summary 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) is a highly versatile bifunctional heteroaryl building block. Combining the electron-deficient nature of a pyridine ring with the polarizable, electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) is a highly versatile bifunctional heteroaryl building block. Combining the electron-deficient nature of a pyridine ring with the polarizable, electron-rich character of a thiophene core, this compound is a linchpin in modern cross-coupling chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standard operating procedures for its application in advanced drug discovery—particularly in the synthesis of kinase inhibitors.

Structural Identity and Physicochemical Properties

The molecular architecture of 3-(5-Bromothiophen-3-yl)pyridine—often systematically referred to as 2-bromo-4-(3-pyridinyl)thiophene—features a C-C bond linking the C3 position of pyridine to the C3 position of thiophene, with a bromine atom activating the C5 position of the thiophene ring.

Table 1: Core Physical and Chemical Properties

PropertyValue
Chemical Name 3-(5-Bromothiophen-3-yl)pyridine
IUPAC / Synonym 2-Bromo-4-(3-pyridinyl)thiophene
CAS Registry Number 166450-99-3
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
Physical State Crystalline solid (recrystallized from hexane)
Melting Point 52 – 54 °C
Hydrogen Bond Acceptors 1 (Pyridine Nitrogen)
Hydrogen Bond Donors 0

According to the Dictionary of Organic Compounds, the compound readily crystallizes from non-polar solvents like hexane, presenting a sharp melting point of 52–54 °C, which serves as an excellent primary indicator of purity [1]. Commercial sourcing typically guarantees ≥95% purity suitable for sensitive catalytic cycles [2].

Mechanistic Insights: Reactivity Profile

The utility of 3-(5-Bromothiophen-3-yl)pyridine stems from the distinct electronic environments of its two rings:

  • The Thiophene Core: Thiophene is an electron-rich heterocycle. The bromine atom at the 5-position (alpha to the sulfur heteroatom) is highly activated. The adjacent sulfur atom stabilizes the intermediate transition states during the oxidative addition of low-valent Palladium(0) or Nickel(0) species.

  • The Pyridine Ring: Acting as an electron-withdrawing group via inductive and resonance effects, the pyridine ring lowers the overall Highest Occupied Molecular Orbital (HOMO) of the system.

  • Causality in Catalyst Selection: The basic nitrogen of the pyridine ring poses a specific challenge: it can coordinate with the metal center of the catalyst (catalyst sequestration), leading to sluggish reaction rates. Therefore, experimental designs must utilize sterically demanding, bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos) to outcompete the pyridine nitrogen for Palladium coordination.

Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To integrate this building block into larger molecular frameworks, the Suzuki-Miyaura cross-coupling is the premier method. The following protocol is engineered as a self-validating system to ensure high fidelity and reproducibility.

SynthesisWorkflow Start 3-(5-Bromothiophen-3-yl)pyridine + Aryl Boronic Acid Degas Degassing (Freeze-Pump-Thaw) Removes O2 to preserve Pd(0) Start->Degas Catalyst Add Pd(dppf)Cl2 & K2CO3 in 1,4-Dioxane/H2O Degas->Catalyst Heat Reflux at 90°C (12h) Transmetalation & Reductive Elimination Catalyst->Heat Workup Aqueous Workup & EtOAc Extraction Heat->Workup Purify Silica Gel Chromatography (Hexane/EtOAc) Workup->Purify Product Cross-Coupled Product (Validated via LC-MS/NMR) Purify->Product

Experimental workflow for Suzuki-Miyaura cross-coupling of 3-(5-Bromothiophen-3-yl)pyridine.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-(5-Bromothiophen-3-yl)pyridine (1.0 equiv) and the target aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and Water. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Rigorous degassing is non-negotiable to maintain the catalytic cycle.

  • Base Addition: Add K₂CO₃ (2.5 equiv) to the mixture.

    • Causality: The inorganic base coordinates with the boronic acid to form an electron-rich boronate complex. This quaternization increases the nucleophilicity of the organic group, facilitating the critical transmetalation step.

  • Catalyst Introduction: Under a positive flow of Argon, introduce Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: As previously noted, the bidentate dppf ligand enforces a cis-geometry on the Palladium center, which accelerates reductive elimination while simultaneously preventing the pyridine nitrogen of the substrate from poisoning the catalyst.

  • Execution & Self-Validation: Heat the reaction mixture to 90 °C for 12 hours.

    • Self-Validation System: Monitor the reaction via LC-MS. The system validates completion when the characteristic isotopic doublet at m/z 240/242 (representing the ⁷⁹Br and ⁸¹Br isotopes of the starting material) completely disappears, replaced by the mass of the cross-coupled target.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Advanced Applications in Drug Development

Beyond basic synthesis, 3-(5-Bromothiophen-3-yl)pyridine is a critical intermediate in the development of targeted therapeutics. Recent oncology research has heavily utilized heteroaryl pyridine-linked scaffolds to design prospective dual EGFR/BRAF inhibitors [3].

In these advanced molecular designs, the thiophene ring acts as an optimal spatial spacer, providing the exact configuration needed to link the hinge-binding region of the kinase with supplementary hydrophobic pockets. Meanwhile, the pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting directly with the ATP-binding site of the target kinases (e.g., the hinge region of BRAF V600E).

Pathway Ligand EGF Ligand EGFR EGFR Kinase Ligand->EGFR Activates RAS RAS GTPase EGFR->RAS Signal Transduction BRAF BRAF Kinase RAS->BRAF Phosphorylates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Heteroaryl Pyridine Derivative Inhibitor->EGFR Competitive Inhibition Inhibitor->BRAF Competitive Inhibition

Disruption of the EGFR/BRAF signaling pathway by heteroaryl pyridine-derived kinase inhibitors.

By competitively binding to these kinases, derivatives of 3-(5-Bromothiophen-3-yl)pyridine effectively shut down the downstream phosphorylation cascade (MEK/ERK), halting tumor cell proliferation and inducing apoptosis.

References
  • Title: Dictionary Of Organic Compounds (Entry: 8-1-00396 / 2-Bromo-4-(3-pyridinyl)thiophene) Source: VDOC.PUB URL: [Link]

  • Title: Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAF inhibitors Source: ResearchGate URL: [Link]

Foundational

Structural Biology and Crystallographic Profiling of 3-(5-Bromothiophen-3-yl)pyridine Derivatives

Executive Summary The 3-(5-bromothiophen-3-yl)pyridine scaffold is a privileged structural motif in modern drug discovery and materials science. It serves as a critical hinge-binding fragment in the design of potent kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(5-bromothiophen-3-yl)pyridine scaffold is a privileged structural motif in modern drug discovery and materials science. It serves as a critical hinge-binding fragment in the design of potent kinase inhibitors (such as those targeting the mitotic kinase Nek2)[1] and as an electron-tunable building block in organic electronics[2]. This whitepaper provides an in-depth crystallographic analysis of this derivative class, detailing its molecular geometry, supramolecular architecture, and the self-validating experimental workflows required to resolve its crystal structure. By bridging the gap between solid-state chemistry and pharmacological application, this guide equips researchers with the structural insights necessary for rational drug design.

Pharmacological and Structural Rationale

The strategic placement of a pyridine ring coupled to a 5-bromothiophene moiety creates a highly versatile pharmacophore. The pyridine nitrogen acts as a classic hydrogen bond acceptor, essential for anchoring molecules into the ATP-binding pocket of kinases[1]. Conversely, the thiophene ring provides a hydrophobic surface area that complements lipophilic sub-pockets, while the bromine atom at the 5-position serves a dual purpose:

  • Synthetic Handle: It allows for late-stage functionalization via Suzuki-Miyaura or Stille cross-coupling reactions[1].

  • Halogen Bonding: The anisotropic electron distribution around the bromine atom creates an electrophilic region (the σ -hole) at the distal end of the C–Br bond, enabling highly directional, non-covalent interactions with Lewis bases in both crystal lattices and biological targets[3].

Understanding the exact 3D conformation of this scaffold is critical. The dihedral angle between the pyridine and thiophene rings dictates the overall planarity of the molecule, directly influencing its ability to intercalate into narrow protein clefts or stack in organic semiconductor films[2].

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction (XRD) reveals that 3-(5-bromothiophen-3-yl)pyridine derivatives typically crystallize in triclinic ( P1ˉ ) or monoclinic ( P21​/c ) space groups. The molecular geometry is governed by a delicate balance between π -conjugation (which favors a planar conformation) and steric repulsion between the ortho-protons of the pyridine ring and the adjacent atoms on the thiophene ring.

Consequently, the rings are not perfectly coplanar. Depending on the specific substitution pattern, the dihedral angle between the pyridine and thiophene rings typically ranges from 30.1° to 53.6°[2]. This twisted conformation minimizes steric clashes while maintaining sufficient orbital overlap for electron delocalization.

Table 1: Benchmark Crystallographic Parameters
ParameterTypical Value RangeStructural Significance
Space Group P1ˉ or P21​/c Indicates dense packing with inversion centers.
Dihedral Angle (Py-Th) 30.1° – 53.6°Balances steric hindrance and π -conjugation[2].
C–Br Bond Length 1.87 – 1.89 ÅStandard covalent bond, highly polarizable.
Halogen Bond ( Br…N ) 3.06 – 3.11 ÅShorter than van der Waals radii sum (3.40 Å)[3].
Halogen Bond Angle 172° – 179°Highly linear, confirming σ -hole interaction[3].

Supramolecular Architecture and Halogen Bonding

In the solid state, the crystal packing of 3-(5-bromothiophen-3-yl)pyridine is driven by a hierarchy of non-covalent interactions. While hydrogen bonding and π−π stacking are prevalent, the defining feature of this scaffold is the formation of robust halogen bonds[4].

According to IUPAC criteria, a halogen bond occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region[5]. In these derivatives, the C–Br bond acts as the donor. The interaction is highly directional; the ∠C−Br…N angle is typically close to 180° (e.g., 174°–179°), maximizing the overlap between the bromine's σ -hole and the lone pair of the acceptor atom (often the pyridine nitrogen of an adjacent molecule)[3].

G A 3-(5-Bromothiophen-3-yl)pyridine B Adjacent Molecule A->B Halogen Bond (C-Br···N) A->B π-π Stacking C Solvent Molecule A->C Hydrogen Bond

Fig 1: Intermolecular interaction network in the crystal lattice.

The energy of these C−Br…NPy​ interactions can range from −5.4 to −19.6 kJ mol−1 , making them a primary structure-directing force that dictates the 1D or 2D polymeric chains observed in the crystal lattice[5].

Experimental Methodology: A Self-Validating Crystallization Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring that each step is verified before proceeding to prevent downstream analytical failures.

Step 1: Synthesis and Purity Validation
  • Action: Synthesize the derivative via standard Suzuki coupling. Purify using reverse-phase preparative HPLC.

  • Validation Check: The compound must exhibit >99% purity via analytical HPLC and correct exact mass via HRMS. Causality: Even trace impurities (e.g., debrominated byproducts) can act as chain terminators in the crystal lattice, leading to microcrystalline powders instead of single crystals.

Step 2: Solvent Screening and Crystal Growth
  • Action: Dissolve 10 mg of the validated compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Ethanol, 1:1 v/v)[3]. Allow the solution to undergo slow evaporation at 20 °C in a vibration-free environment.

  • Validation Check: Inspect the vial under a polarized light microscope after 72 hours. Causality: The appearance of sharp birefringence confirms the growth of ordered single crystals. Amorphous precipitates will remain dark under cross-polarizers, indicating that a different solvent system (e.g., vapor diffusion) must be employed.

Step 3: X-Ray Diffraction Data Collection
  • Action: Harvest a suitable crystal (dimensions approx. 0.2×0.2×0.1 mm ), mount it on a cryoloop with Paratone-N oil, and flash-cool to 100 K using a nitrogen stream. Collect diffraction data using a diffractometer equipped with Cu radiation ( λ=1.5418A˚ ).

  • Validation Check: Evaluate the internal agreement factor ( Rint​ ) during data integration. Causality: An Rint​<0.05 validates that the crystal is not twinned and that the diffraction spots are highly consistent, permitting accurate structure solution.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[5].

  • Validation Check: The final structural model must yield an R1​ value of < 5% and a flat residual electron density map (no peaks >1 e−/A˚3 ). Causality: This confirms that all atoms, including the heavy bromine atom and highly mobile solvent molecules, have been correctly assigned and modeled.

Workflow S1 1. Compound Synthesis & Purification (>99% Purity) S2 2. Solvent Screening (Slow Evaporation) S1->S2 S3 3. Crystal Harvesting (Cryoprotectant Loop) S2->S3 S4 4. X-Ray Diffraction (100 K, Cu Kα) S3->S4 S5 5. Structure Refinement (SHELXL, R1 < 5%) S4->S5

Fig 2: Step-by-step crystallographic workflow from synthesis to refinement.

Translating Crystallography to Drug Design

The crystallographic data of the 3-(5-bromothiophen-3-yl)pyridine scaffold is not merely an academic exercise; it is a direct input for structure-based drug design (SBDD).

When designing kinase inhibitors, the dihedral angle observed in the small-molecule crystal structure serves as a baseline for the bioactive conformation. If a kinase active site requires a highly planar ligand to fit between the N- and C-lobes, researchers can synthetically modify the scaffold (e.g., by introducing intramolecular hydrogen bonds or fusing the rings) to lock the dihedral angle closer to 0°[6].

Furthermore, the characterization of the bromine σ -hole allows computational chemists to accurately parameterize halogen bonding in molecular docking simulations. This ensures that the favorable interaction between the bromine atom and the backbone carbonyls of the kinase hinge region is properly weighted, leading to more accurate predictions of binding affinity[1].

Kinase L Ligand (Bromothiophene-Pyridine) H Kinase Hinge Region L->H Pyridine N (H-Bond) P Hydrophobic Pocket L->P Shape Complementarity X Halogen Bond Acceptor L->X C-Br σ-hole interaction

Fig 3: Pharmacological binding pathways of the derivative within a kinase active site.

Conclusion

The 3-(5-bromothiophen-3-yl)pyridine scaffold exemplifies how atomic-level structural features—specifically dihedral torsion and halogen bonding—dictate macroscopic chemical behavior and biological efficacy. By employing rigorous, self-validating crystallographic workflows, researchers can map these interactions with high precision. This structural profiling ultimately serves as the foundation for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics and advanced functional materials.

References

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Exploratory

Solubility Profiling of 3-(5-Bromothiophen-3-yl)pyridine: A Technical Guide for Organic Solvent Systems

As a Senior Application Scientist, I approach the solubility profiling of heterocyclic building blocks not merely as a routine measurement, but as a fundamental thermodynamic characterization that dictates downstream syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the solubility profiling of heterocyclic building blocks not merely as a routine measurement, but as a fundamental thermodynamic characterization that dictates downstream synthetic and formulation success. 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) is a critical intermediate in medicinal chemistry and materials science. Understanding its solvation behavior requires moving beyond trial-and-error to a mechanistic understanding of intermolecular forces.

This whitepaper provides an in-depth, self-validating framework for determining and understanding the solubility of 3-(5-Bromothiophen-3-yl)pyridine in organic solvents.

Physicochemical Profiling & The Causality of Solvation

The principle of "like dissolves like" is the foundational heuristic for predicting solubility[1]. However, to accurately predict the solubility of 3-(5-Bromothiophen-3-yl)pyridine, we must deconstruct its molecular architecture:

  • The Pyridine Ring: Acts as a hydrogen-bond acceptor and introduces a distinct dipole moment. This moiety drives solubility in polar aprotic and protic environments.

  • The Bromothiophene Moiety: A highly polarizable, hydrophobic, and electron-rich system. The heavy bromine atom increases the molecule's lipophilicity and potential for halogen bonding, while resisting tight protic solvation networks[2].

Because of this amphiphilic-like dichotomy, the compound exhibits optimal solubility in polar aprotic solvents , where the solvent's dipole aligns with the pyridine ring, and dispersion forces adequately solvate the bromothiophene backbone[2].

Quantitative Data Summary

The table below summarizes the expected solubility profile of 3-(5-Bromothiophen-3-yl)pyridine across various organic solvent classes, grounded in the thermodynamic behavior of bromothiophene and pyridine derivatives.

Solvent ClassificationRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh (>50 mg/mL)Strong dipole-dipole interactions with the pyridine ring; excellent dispersion force matching for the bromothiophene moiety[2].
Polar Protic Methanol (MeOH), Ethanol (EtOH), IsopropanolModerate (10 - 30 mg/mL)Pyridine nitrogen accepts hydrogen bonds, but the bulky, hydrophobic bromothiophene ring restricts the formation of a cohesive solvent network[2].
Non-Polar Hexane, Heptane, TolueneLow to Moderate (<10 mg/mL)Solvation relies entirely on weak van der Waals forces. Toluene performs better than aliphatics due to π−π stacking interactions with the heteroaromatic rings.
Aqueous Water, Aqueous BuffersInsoluble (<0.1 mg/mL)The high lipophilicity of the bromothiophene ring energetically prevents the disruption of water's hydrogen-bonded lattice.

Experimental Logic: Kinetic vs. Thermodynamic Solubility

Before stepping into the lab, a scientist must define the purpose of the solubility data. The choice of assay dictates the physical state of the compound being measured.

  • Kinetic Solubility: Used primarily in early-stage High-Throughput Screening (HTS). The compound is first dissolved in DMSO and then spiked into the target solvent until precipitation occurs[3]. Causality: This measures the point of precipitation (a metastable state), not true equilibrium. It is fast but prone to overestimating solubility due to supersaturation.

  • Thermodynamic Solubility: The gold standard for process chemistry and formulation. Solid material is added to a solvent until equilibrium is reached[4]. Causality: This measures the true energy balance between the crystalline lattice and the solvated state.

G Start Objective: Determine Solubility Q1 Early Discovery (HTS) or Late-Stage Formulation? Start->Q1 Kinetic Kinetic Solubility Q1->Kinetic Early Stage / Low Material Thermo Thermodynamic Solubility Q1->Thermo Late Stage / High Accuracy KineticSteps 1. Dissolve in DMSO 2. Dilute in Target Solvent 3. Nephelometry/UV-Vis Kinetic->KineticSteps ThermoSteps 1. Add Excess Solid to Solvent 2. Agitate 24-72h (Equilibrium) 3. Filter & HPLC-UV Thermo->ThermoSteps

Logical decision tree for selecting kinetic vs. thermodynamic solubility assays.

Self-Validating Protocol: The Shake-Flask Method

To obtain highly accurate, publication-grade thermodynamic solubility data for 3-(5-Bromothiophen-3-yl)pyridine, the Shake-Flask Method is the universally accepted standard[1],[4].

A protocol is only as good as its ability to prove its own accuracy. The following methodology is designed as a self-validating system : it not only measures the dissolved solute but actively checks for phase transformations in the undissolved solid.

Step-by-Step Methodology

1. Preparation & Saturation

  • Weigh an excess amount (e.g., 50-100 mg) of 3-(5-Bromothiophen-3-yl)pyridine into a 2 mL or 5 mL glass vial[5].

  • Add 1.0 mL of the target organic solvent (e.g., THF or Ethyl Acetate).

  • Causality Check: Ensure two phases are visibly present (a saturated liquid phase and an undissolved solid phase). If all solid dissolves, add more compound until a suspension persists[4].

2. Equilibration (Agitation)

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker at a controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 72 hours[1],[6].

  • Causality Check:Do not use magnetic stir bars. Magnetic stirring causes particle attrition (grinding), which artificially increases the dissolution rate and can induce transient supersaturation or alter the solid state. Orbital shaking ensures gentle, uniform particle contact without mechanical stress[6].

3. Phase Separation

  • Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid[1].

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality Check: PTFE is selected due to its broad chemical compatibility with organic solvents and low non-specific binding, ensuring the solute is not adsorbed to the membrane during clarification[1].

4. Analytical Quantification

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your HPLC-UV calibration curve.

  • Analyze via HPLC (e.g., C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm)[1].

5. System Validation (Critical Step)

  • Extract the residual solid pellet from the centrifuge tube.

  • Analyze the solid via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[4].

  • Causality Check: Solvents can induce polymorphic transformations or the formation of solvates during the 72-hour equilibration. If the solid phase changes, the measured solubility corresponds to the new phase, not the starting material. This step validates the integrity of the measurement[4].

G Step1 1. Preparation Add excess solid to organic solvent Step2 2. Equilibration Agitate 24-72h at constant temp Step1->Step2 Step3 3. Separation Centrifuge & PTFE Filtration Step2->Step3 Step4 4. Analysis HPLC-UV Quantification Step3->Step4 Step5 5. Validation XRD/DSC on residual solid Step3->Step5 Solid Phase

Step-by-step workflow of the self-validating shake-flask solubility method.

Conclusion

The solubility of 3-(5-Bromothiophen-3-yl)pyridine is governed by the interplay between its polar hydrogen-bond accepting pyridine ring and its lipophilic bromothiophene tail. By employing a thermodynamically rigorous, self-validating shake-flask protocol, researchers can generate highly reliable solubility metrics. Ensuring proper agitation mechanics, appropriate filtration media, and rigorous solid-state validation prevents common analytical artifacts and ensures seamless downstream chemical processing.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

Sources

Foundational

The Reactivity of Bromothiophenes: A Technical Guide to Halogen-Metal Exchange and Cross-Coupling

The Thiophene Bioisostere in Drug Discovery In modern medicinal chemistry, the thiophene ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for benzene[1]. Replacing a phenyl ring with a thi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thiophene Bioisostere in Drug Discovery

In modern medicinal chemistry, the thiophene ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for benzene[1]. Replacing a phenyl ring with a thiophene alters the pharmacological profile of a drug candidate by modifying its lipophilicity, molecular volume, and metabolic susceptibility[1][2]. To construct these complex therapeutic agents, bromothiophenes serve as indispensable building blocks. However, the reactivity of the bromine atom on the thiophene ring is not uniform; it dictates the synthetic strategy and requires a deep understanding of the underlying electronic and thermodynamic principles.

Electronic Landscape: The Causality of Regioselectivity

The reactivity of the C–Br bond in thiophene is fundamentally asymmetric, governed by the spatial proximity to the heteroatom. The sulfur atom exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) through the σ-framework and an electron-donating resonance effect (+M) through the π-system[3].

  • 2-Bromothiophene (α-position): The C2 position is highly activated. The inductive effect of the adjacent sulfur atom strongly polarizes the C–Br bond, lowering the activation energy required for oxidative addition by transition metals[3]. Furthermore, during lithiation, the resulting 2-thienyllithium species is thermodynamically stabilized by the adjacent heteroatom.

  • 3-Bromothiophene (β-position): The C3–Br bond is significantly less reactive. It lacks direct inductive stabilization from the sulfur atom, rendering halogen-metal exchange slower and cross-coupling reactions more demanding[4].

The Halogen Dance Reaction (HDR) and Metalation

A defining feature of bromothiophene reactivity is the base-catalyzed 5[5]. When treated with strong bases, bromothiophenes undergo a sequence of deprotonation and halogen-metal exchange, resulting in the migration of the halogen atom to a thermodynamically more stable position[6].

Mechanistic Causality: The driving force of the HDR is the thermodynamic stability of the intermediate carbanion[6]. For example, treating 2-bromothiophene with a base can yield 3-bromothiophene derivatives if the resulting thienyl anion is stabilized by adjacent directing groups or intrinsic electronic factors[5]. Recent advancements demonstrate that catalytic amounts of Potassium Hexamethyldisilazide (KHMDS) can dramatically accelerate this bromine-metal exchange, functioning as a superior catalyst for ultrafast transbromination compared to traditional superbases[7]. Magnesium bisamides have also been utilized to generate thienylmagnesium species, which are more stable than their lithium counterparts, allowing for concise one-pot functionalizations[5].

HDR_Mechanism A 2-Bromothiophene (Kinetic Substrate) B Base (e.g., KHMDS) Deprotonation A->B + Base C Thienyl Anion Intermediate B->C Proton Abstraction D Halogen-Metal Exchange C->D Transbromination E 3-Bromothiophene (Thermodynamic Sink) D->E Rearrangement

Mechanistic pathway of the base-catalyzed Halogen Dance Reaction (HDR).

Palladium-Catalyzed Cross-Coupling Dynamics

In cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), the oxidative addition of Pd(0) into the C–Br bond is typically the rate-limiting step[3]. 2-bromothiophenes undergo this step rapidly due to the weakened C–Br bond. Conversely, 3-bromothiophenes require optimized conditions—such as electron-rich, bulky phosphine ligands—to promote the challenging oxidative addition into the stronger C3–Br bond and prevent unwanted protodehalogenation side reactions[3][8].

CrossCoupling Pd Pd(0) Precatalyst OA Oxidative Addition (Rate-Limiting for C3-Br) Pd->OA Sub Bromothiophene Sub->OA TM Transmetalation (+ Boronic Acid) OA->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Arylated Thiophene RE->Prod

Catalytic cycle of Suzuki-Miyaura cross-coupling for bromothiophenes.

Quantitative Reactivity Profiles

The table below summarizes the empirical differences in reactivity between the two primary bromothiophene isomers, providing a quick reference for synthetic planning.

Parameter2-Bromothiophene (α-position)3-Bromothiophene (β-position)Mechanistic Causality
C–Br Bond Dissociation Lower EnergyHigher EnergyInductive stabilization by adjacent sulfur atom[3].
Halogen-Metal Exchange Extremely Fast (< 5 min at -70°C)Moderate (> 15 min at -70°C)α-thienyllithium is thermodynamically favored[4].
Suzuki Coupling Yield >90% (Standard Pd(PPh₃)₄, 2h)50-70% (Requires bulky ligands/time)Faster oxidative addition at the electron-deficient C2[3].
HDR Migration Tendency Acts as kinetic starting materialActs as thermodynamic sinkAnion stability drives migration to the β-position[5][6].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify mechanistic success.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromothiophene

Targeting the less reactive β-position requires careful catalyst selection and monitoring.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromothiophene (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq)[3].

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Heat the mixture to 80°C.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS every 2 hours. The reaction is complete when the 3-bromothiophene peak is fully consumed. Diagnostic: The presence of protodeboronation byproducts indicates insufficient catalyst activity or an excessive water ratio[8].

  • Workup & Quantification: Quench with water and extract with EtOAc. Determine the crude yield via ¹H NMR using 1,1,2,2-tetrachloroethane as an internal standard to validate mass recovery prior to column chromatography[5].

Protocol B: Magnesium Bisamide-Mediated Halogen Dance

Utilizing thermodynamic sinks to achieve regioselective functionalization.

  • Metalation: To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF at 0 °C, dropwise add a magnesium bisamide base (1.2 eq)[5].

  • Transbromination (HDR): Stir the mixture for 30 minutes. Causality: The base induces sequential deprotonation and halogen-metal exchange. The resulting thienylmagnesium intermediate is thermodynamically more stable than the corresponding lithium species, preventing unwanted ring-opening side reactions[4][5].

  • Electrophilic Trapping: Add the desired electrophile (e.g., allyl iodide or an aldehyde) dropwise.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. Analyze the crude aliquot via ¹H NMR; >95% deuterium incorporation at the 3-position confirms the successful migration and trapping of the thienyl anion prior to full batch workup[5].

References

  • Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes - ACS Publications. 5

  • Halogen dance reactions on thiophene derivatives - ResearchGate. 6

  • 2-Acetyl-3-bromothiophene | 42877-08-7 - Benchchem. 3

  • On the Halogen-Metal Exchange Reaction between Mixed Dihalothiophenes and Alkyllithium - Acta Chemica Scandinavica. 4

  • Ultrafast Halogen Dance Reactions Enabled by Catalytic Potassium Hexamethyldisilazide - ChemRxiv. 7

  • 5-Bromo-4-methylthiophene-2-carbaldehyde | High Purity - Benchchem. 8

  • 4-(5-Pentylthiophen-2-yl)butanoic acid - Benchchem. 1

  • WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents.2

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(5-Bromothiophen-3-yl)pyridine as a Strategic Scaffold in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In the landscape of targeted oncology and infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapies, small-molecule kinase inhibitors remain a cornerstone of drug discovery. The compound 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) [1] has emerged as a highly privileged, bifunctional building block for synthesizing next-generation kinase inhibitors.

As a Senior Application Scientist, I have observed that the success of a kinase inhibitor often hinges on the delicate balance between target affinity (pharmacodynamics) and physicochemical properties (pharmacokinetics). This specific heteroaryl scaffold elegantly addresses both: it provides a pre-organized pharmacophore for ATP-competitive binding while offering a robust synthetic handle (the C5-bromine) for late-stage diversification via transition-metal catalysis.

Structural Rationale in Kinase Targeting

The architectural design of 3-(5-Bromothiophen-3-yl)pyridine is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles [2].

  • The Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of kinases (such as c-Met, RET, or Pim-1), this nitrogen interacts directly with the backbone amide (NH) of the kinase hinge region, anchoring the molecule [4].

  • The Thiophene Core (Hydrophobic Spacer): Thiophene is a privileged sulfur-containing heterocycle [2]. The noncovalent interactions between the thiophene sulfur and the adjacent pyridine ring (S···N or S···CH interactions) restrict the dihedral angle, pre-organizing the molecule into a syn conformation. This rigidified topology minimizes the entropic penalty upon binding and perfectly complements the hydrophobic pocket adjacent to the hinge region [3].

  • The C5-Bromine (Synthetic Handle): The bromine atom is strategically positioned to point toward the solvent-exposed channel or the DFG-out pocket. This allows chemists to perform cross-coupling reactions to append solubilizing groups or secondary binding elements without disrupting the primary hinge interaction.

Pharmacophore Pyridine Pyridine Ring (Hinge Binder) H-Bond Acceptor Thiophene Thiophene Ring (Hydrophobic Core) Shape Complementarity Pyridine->Thiophene C-C Bond (Dihedral Control) Bromine C5-Bromine (Synthetic Handle) Cross-Coupling Site Thiophene->Bromine C-Br Bond (Vector out of pocket)

Fig 1. Pharmacophore mapping of 3-(5-Bromothiophen-3-yl)pyridine in kinase ATP-binding pockets.

Experimental Workflows & Protocols

To fully leverage this scaffold, robust and reproducible functionalization is required. Below are two self-validating protocols for modifying the C5-position. The causality behind these specific conditions is rooted in overcoming the coordinating nature of the pyridine ring, which can otherwise poison palladium catalysts.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Extension)

This protocol is designed to extend the scaffold into the solvent channel using aryl or heteroaryl boronic acids.

Reagents & Causality:

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq). The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically hindered biaryl syntheses.

  • Base: K2​CO3​ (2.0 eq). A mild inorganic base that efficiently activates the boronic acid to the reactive boronate without causing side-reactions.

  • Solvent: 1,4-Dioxane / H2​O (4:1). The biphasic system ensures solubility of both the organic substrate and the inorganic base.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 3-(5-Bromothiophen-3-yl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), and Pd(dppf)Cl2​ (0.05 mmol).

  • Add 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL).

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + 3-(5-Bromothiophen-3-yl)pyridine TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Extended Biaryl Product

Fig 2. Palladium-catalyzed Suzuki-Miyaura cycle for functionalizing the C5-position.

Protocol B: Buchwald-Hartwig Amination (Solubilizing Group Addition)

Introducing an aliphatic amine at the C5-position is a classic strategy to improve aqueous solubility and oral bioavailability.

Step-by-Step Procedure:

  • In a glovebox, combine 3-(5-Bromothiophen-3-yl)pyridine (1.0 mmol), a secondary amine (e.g., morpholine, 1.5 mmol), Pd2​(dba)3​ (0.02 mmol), XPhos (0.04 mmol), and Cs2​CO3​ (2.0 mmol) in anhydrous Toluene (5.0 mL). Rationale: XPhos is highly sterically demanding, which prevents the pyridine nitrogen of the substrate from coordinating to and deactivating the palladium center.

  • Seal the vessel, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Filter the crude mixture through a pad of Celite to remove inorganic salts, eluting with EtOAc.

  • Concentrate and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for functionalizing 3-(5-Bromothiophen-3-yl)pyridine, based on established methodologies for heteroaryl bromides.

Reaction TypeReagent AddedCatalyst SystemSolvent / TempExpected YieldPrimary Application in Kinase Design
Suzuki-Miyaura Arylboronic Acids Pd(dppf)Cl2​ / K2​CO3​ Dioxane/ H2​O (90 °C)75 - 88%Targeting DFG-out pocket; increasing lipophilic efficiency.
Buchwald-Hartwig Sec-Aliphatic Amines Pd2​(dba)3​ / XPhos / Cs2​CO3​ Toluene (100 °C)65 - 80%Adding solubilizing appendages; targeting the solvent channel.
Sonogashira Terminal Alkynes Pd(PPh3​)2​Cl2​ / CuI / Et3​N DMF (80 °C)70 - 85%Creating rigid linear vectors for deep pocket penetration.

Quality Control & Analytical Validation

A robust protocol must be a self-validating system. To ensure the integrity of the starting material and the success of the cross-coupling reactions, utilize the following analytical checkpoints:

  • LC-MS Isotope Pattern Tracking (Self-Validation): The starting material, 3-(5-Bromothiophen-3-yl)pyridine, contains a single bromine atom. Therefore, its mass spectrum will display a distinct 1:1 isotopic doublet at m/z ~240 [M+H]+ and m/z ~242[M+H+2]+. The complete disappearance of this 1:1 doublet in the LC-MS trace of the crude reaction mixture is a definitive, self-validating indicator that the oxidative addition step has occurred and the starting material is fully consumed.

  • 1H NMR Signatures: The pyridine protons of the starting scaffold are highly deshielded due to the electronegative nitrogen, typically appearing between δ 8.50 – 9.00 ppm. The thiophene protons will appear as doublets around δ 7.20 – 7.80 ppm. Upon successful cross-coupling, the thiophene proton adjacent to the reaction site (C4) will exhibit a noticeable chemical shift change due to the altered electronic environment, confirming regioselective functionalization.

References

  • Dictionary Of Organic Compounds (CAS 166450-99-3). VDOC.PUB. Available at:[Link]

  • Narayan, Y., Kumar, A., & Parveen, A. (2023). "Thiophene": A Sulphur Containing Heterocycle as a Privileged Scaffold. Letters in Drug Design & Discovery, 21(11). Available at:[Link]

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. ResearchGate. Available at:[Link]

Application

Application Note: Scale-Up Synthesis of 3-(5-Bromothiophen-3-yl)pyridine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) Executive Summary The scale-up synthesis of asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3)

Executive Summary

The scale-up synthesis of asymmetric heteroaryl halides such as 3-(5-bromothiophen-3-yl)pyridine presents a classic regioselectivity challenge. This compound is a highly valuable building block in the development of kinase inhibitors and advanced organic materials. However, standard cross-coupling methodologies often fail to yield the correct regioisomer due to the inherent electronic biases of the thiophene ring.

This application note details a highly reproducible, regiocontrolled 3-step scalable protocol (100 g+ scale). By employing a traceless directing group strategy—specifically utilizing a trimethylsilyl (TMS) protecting group—we can perfectly dictate the site of palladium-catalyzed cross-coupling before cleanly reinstalling the required halogen via ipso-bromodesilylation[1].

Strategic Ratiocination & Regiocontrol

As process scientists, we must design routes that are not only high-yielding but structurally unambiguous.

The Regioselectivity Trap: A naive approach to synthesizing 3-(5-bromothiophen-3-yl)pyridine would involve the direct Suzuki-Miyaura coupling of 3-pyridineboronic acid with 2,4-dibromothiophene. However, the C2-position (α to the sulfur atom) is significantly more reactive toward Pd(0) oxidative addition than the C4-position (β to the sulfur) due to lower bond dissociation energy and heteroatom stabilization[2]. A direct coupling overwhelmingly yields the undesired regioisomer, 3-(4-bromothiophen-2-yl)pyridine.

The Traceless Directing Group Solution: To invert this natural reactivity, we utilize a three-stage sequence:

  • Regioselective Silylation: Lithium-halogen exchange of 2,4-dibromothiophene at cryogenic temperatures occurs exclusively at the kinetically and thermodynamically favored C2-position. Trapping with TMSCl masks this highly reactive site.

  • Directed Suzuki Coupling: With the C2-position blocked, the Pd-catalyzed cross-coupling is forced to occur at the C4-bromide, successfully installing the pyridine ring[3].

  • Ipso-Bromodesilylation: The TMS group is cleaved and replaced by bromine using N-Bromosuccinimide (NBS). The β -silicon effect stabilizes the Wheland intermediate, making this electrophilic aromatic substitution exceptionally mild and regioselective.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,4-Dibromothiophene (Starting Material) Step1 Step 1: Regioselective Silylation n-BuLi, TMSCl, -78 °C SM->Step1 Int1 4-Bromo-2-(trimethylsilyl)thiophene (Intermediate 1) Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling 3-PyB(OH)2, Pd(PPh3)4, 90 °C Int1->Step2 Int2 3-(5-(Trimethylsilyl)thiophen-3-yl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Ipso-Bromodesilylation NBS, DMF, 0 °C to RT Int2->Step3 Product 3-(5-Bromothiophen-3-yl)pyridine (Target Compound) Step3->Product

Fig 1. Three-step regiocontrolled synthesis of 3-(5-bromothiophen-3-yl)pyridine.

Scalable Step-by-Step Protocols

Step 1: Synthesis of 4-Bromo-2-(trimethylsilyl)thiophene (Int 1)

Causality Check: Cryogenic temperatures (-78 °C) are mandatory to prevent the 2-lithiothiophene intermediate from undergoing unwanted ring-opening or halogen dance isomerizations.

  • Setup: Purge a 5 L jacketed glass reactor with ultra-high purity N₂. Charge the reactor with 2,4-dibromothiophene (100.0 g, 0.413 mol) and anhydrous THF (1.2 L).

  • Cooling: Circulate cryogenic fluid to cool the internal temperature to -78 °C.

  • Lithiation: Add n -Butyllithium (2.5 M in hexanes, 165 mL, 0.413 mol) dropwise via an addition funnel over 60 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 30 minutes at -78 °C.

  • Silylation: Add Chlorotrimethylsilane (TMSCl) (49.4 g, 0.454 mol) dropwise over 30 minutes.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (500 mL). Separate the organic layer and extract the aqueous layer with MTBE (2 × 300 mL).

  • Isolation: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via a short silica plug (hexane) to afford Int 1 as a pale yellow oil.

Step 2: Synthesis of 3-(5-(Trimethylsilyl)thiophen-3-yl)pyridine (Int 2)

Causality Check: A biphasic Toluene/Ethanol/Water system ensures that both the lipophilic thiophene and the polar boronic acid remain in solution, maximizing the interfacial reaction rate.

  • Setup: In a 3 L reactor, dissolve Int 1 (85.0 g, 0.361 mol) and 3-Pyridineboronic acid (48.8 g, 0.397 mol) in a mixture of Toluene (800 mL) and Ethanol (200 mL).

  • Degassing: Sparge the solution with N₂ for 20 minutes. Add 2M aqueous Na₂CO₃ (360 mL) and sparge for an additional 10 minutes.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (4.17 g, 1.0 mol%). Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • IPC: Monitor via HPLC. Proceed when Int 1 is < 1% AUC.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and separate the layers. Extract the aqueous phase with EtOAc (2 × 300 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Isolation: Recrystallize the crude residue from hot heptane to yield Int 2 as off-white crystals.

Step 3: Synthesis of 3-(5-Bromothiophen-3-yl)pyridine (Target)

Causality Check: DMF is utilized as the solvent to increase the electrophilicity of NBS via the formation of a highly reactive Vilsmeier-type brominating complex.

  • Setup: Charge a 2 L reactor with Int 2 (65.0 g, 0.278 mol) and anhydrous DMF (600 mL). Cool the solution to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (52.0 g, 0.292 mol) in small portions over 45 minutes, keeping the internal temperature below 5 °C.

  • Maturation: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench & Precipitation: Pour the reaction mixture slowly into rapidly stirring ice water (2 L) containing 5% sodium thiosulfate (Na₂S₂O₃) to quench any unreacted active bromine species. A precipitate will form immediately.

  • Isolation: Filter the solid precipitate under vacuum, wash thoroughly with distilled water (3 × 500 mL), and dry in a vacuum oven at 45 °C for 24 hours. Recrystallize from EtOAc/Hexane to afford the final target as a white crystalline solid.

Quantitative Data & Analytical QC

The following table summarizes the expected quantitative metrics and analytical benchmarks for the scale-up campaign.

StageCompoundYield (%)Purity (HPLC)Key ¹H NMR Shifts (CDCl₃, 400 MHz)ESI-MS (m/z)
Step 1 4-Bromo-2-(TMS)thiophene88%>98.0%δ 7.15 (d, J = 1.4 Hz, C3-H), 7.05 (d, J = 1.4 Hz, C5-H), 0.32 (s, 9H, TMS)235.0 [M+H]⁺
Step 2 3-(5-(TMS)thiophen-3-yl)pyridine82%>97.5%δ 8.85 (d, J = 2.0 Hz, Py-H2), 7.62 (d, J = 1.2 Hz, Th-H4), 0.35 (s, 9H, TMS)234.1 [M+H]⁺
Step 3 3-(5-Bromothiophen-3-yl)pyridine91%>99.2%δ 8.82 (d, J = 2.2 Hz, Py-H2), 7.55 (d, J = 1.5 Hz, Th-H4), 7.35 (d, J = 1.5 Hz, Th-H2)240.0 [M+H]⁺

Mechanistic Insights & Troubleshooting

  • Halogen Dance Mitigation (Step 1): Thiophenes are notorious for undergoing "halogen dance" rearrangements under basic conditions[2]. To prevent the migration of the lithium atom from C2 to C4, strict temperature control (<-70 °C) is non-negotiable. If the yield of Step 1 drops, verify the calibration of the reactor's internal RTD probe.

  • Protodesilylation Side-Reactions (Step 2): If the Suzuki coupling is run for too long or at excessively high temperatures (>100 °C), premature cleavage of the TMS group (protodesilylation) can occur. Strict adherence to the 90 °C limit and prompt workup upon IPC completion is required.

  • Over-Bromination (Step 3): The thiophene ring is highly electron-rich. Using more than 1.05 equivalents of NBS will lead to dibromination (e.g., bromination of the C2 position and the C4 position). Accurate weighing of the NBS and the use of a mild Na₂S₂O₃ quench prevents the formation of poly-halogenated impurities.

References

  • Zhang, Y.; Hörnfeldt, A.-B.; Gronowitz, S. Synthesis of Some Bromo-Substituted Thienylpyridines. Journal of Heterocyclic Chemistry, 1995, 32(2), 435-444. URL:[Link]

  • Gronowitz, S.; Hörnfeldt, A.-B. Thiophenes. Elsevier Science, Oxford, U.K., 2004. URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(5-Bromothiophen-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(5-bromothiophen-3-yl)pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(5-bromothiophen-3-yl)pyridine scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. The presence of both a pyridine and a bromothiophene ring offers multiple sites for chemical modification, enabling the exploration of a vast chemical space for the development of novel therapeutics and functional materials. This comprehensive guide provides an in-depth analysis of the strategies and detailed protocols for the selective functionalization of the pyridine ring within this bifunctional molecule. We will delve into the mechanistic underpinnings of various synthetic transformations, including electrophilic and nucleophilic substitutions, as well as modern transition-metal-catalyzed C-H functionalization and cross-coupling reactions, offering field-proven insights to navigate the synthetic challenges and opportunities presented by this versatile scaffold.

Introduction: The Strategic Importance of the 3-(5-Bromothiophen-3-yl)pyridine Scaffold

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, natural products, and agrochemicals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1] When coupled with a thiophene moiety, as in 3-(5-bromothiophen-3-yl)pyridine, the resulting scaffold presents a unique electronic and steric environment. The inherent reactivity of both heterocyclic systems provides a rich platform for the generation of diverse molecular libraries. The bromine atom on the thiophene ring is a prime site for traditional cross-coupling reactions, while the pyridine ring offers a canvas for a different set of transformations. This guide will focus on the latter, providing a detailed exploration of methods to functionalize the pyridine moiety, a critical step in the structure-activity relationship (SAR) studies essential for drug discovery.[2][3]

Understanding the Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards different classes of reagents.

  • Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen deactivates the ring towards electrophilic attack. Reactions typically require harsh conditions and often result in low yields. However, this deactivation can be overcome by conversion to the corresponding N-oxide.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 (ortho and para) positions relative to the nitrogen.[7][8] This is a cornerstone of pyridine chemistry.[9]

  • C-H Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of pyridine C-H bonds, offering a more atom-economical and efficient approach to diversification.[1][10][11][12]

The following sections will provide detailed protocols for each of these key strategies, tailored for the functionalization of 3-(5-Bromothiophen-3-yl)pyridine.

Strategic Functionalization Pathways

The choice of functionalization strategy depends on the desired position of substitution on the pyridine ring. The following diagram illustrates the primary pathways for modifying the pyridine moiety in 3-(5-Bromothiophen-3-yl)pyridine.

G cluster_0 Functionalization of the Pyridine Ring cluster_1 Electrophilic Attack (via N-Oxide) cluster_2 Nucleophilic Attack cluster_3 C-H Functionalization Start 3-(5-Bromothiophen-3-yl)pyridine N_Oxide Formation of Pyridine N-Oxide Start->N_Oxide Oxidation SNAr Nucleophilic Aromatic Substitution (requires leaving group) Start->SNAr Introduction of LG (e.g., Halogenation) CH_Func Transition-Metal Catalyzed C-H Functionalization Start->CH_Func EAS Electrophilic Aromatic Substitution (e.g., Nitration) N_Oxide->EAS Deoxygenation Deoxygenation EAS->Deoxygenation C4_Functionalized C4-Functionalized Product Deoxygenation->C4_Functionalized C2_C4_Functionalized C2/C4-Functionalized Product SNAr->C2_C4_Functionalized C2_Func C2-Functionalized CH_Func->C2_Func e.g., Pd-catalyzed C3_Func C3-Functionalized CH_Func->C3_Func e.g., Ru-catalyzed C4_Func C4-Functionalized CH_Func->C4_Func e.g., via dearomatization

Caption: Strategic pathways for pyridine ring functionalization.

Protocols for Pyridine Ring Functionalization

Electrophilic Aromatic Substitution via N-Oxide Formation

To overcome the inherent lack of reactivity of the pyridine ring towards electrophiles, a common and effective strategy is the formation of the pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution than pyridine itself because the oxygen atom can donate electron density into the ring via resonance.[6] This directs electrophilic attack primarily to the C4 position.[5][13]

Protocol 4.1.1: Synthesis of 3-(5-Bromothiophen-3-yl)pyridine N-oxide

ParameterValue
Reactants 3-(5-Bromothiophen-3-yl)pyridine, m-CPBA (meta-Chloroperoxybenzoic acid)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Work-up Aqueous sodium bicarbonate wash, followed by extraction

Step-by-Step Procedure:

  • Dissolve 3-(5-Bromothiophen-3-yl)pyridine (1.0 eq.) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-oxide.

Protocol 4.1.2: Nitration of 3-(5-Bromothiophen-3-yl)pyridine N-oxide

ParameterValue
Reactants 3-(5-Bromothiophen-3-yl)pyridine N-oxide, Fuming Nitric Acid, Sulfuric Acid
Temperature 0 °C to 90 °C
Reaction Time 2-3 hours
Work-up Quenching on ice, followed by basification and extraction

Step-by-Step Procedure:

  • To a flask containing concentrated sulfuric acid, cool to 0 °C and slowly add 3-(5-Bromothiophen-3-yl)pyridine N-oxide (1.0 eq.).

  • Slowly add fuming nitric acid (1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the mixture to 90 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-nitro derivative.

Deoxygenation of the N-oxide to the corresponding pyridine can be achieved using reagents like PCl₃ or (MeO)₃P. [5]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on the pyridine ring of 3-(5-bromothiophen-3-yl)pyridine first require the introduction of a suitable leaving group, typically a halogen, at the C2 or C4 position. Due to the directing effect of the nitrogen, direct halogenation of pyridine itself is challenging. A more viable route is through the N-oxide.

Protocol 4.2.1: Chlorination of 3-(5-Bromothiophen-3-yl)pyridine N-oxide

ParameterValue
Reactant 3-(5-Bromothiophen-3-yl)pyridine N-oxide
Reagent Phosphorus oxychloride (POCl₃)
Temperature Reflux
Reaction Time 2-4 hours
Work-up Quenching on ice, basification, and extraction

Step-by-Step Procedure:

  • In a round-bottom flask, carefully add 3-(5-Bromothiophen-3-yl)pyridine N-oxide (1.0 eq.) to an excess of POCl₃ (5-10 eq.).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Basify the solution with a saturated aqueous solution of sodium carbonate to pH > 8.

  • Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain a mixture of 2-chloro and 4-chloro-3-(5-bromothiophen-3-yl)pyridine, which may require careful separation.

Protocol 4.2.2: SNAr with an Amine Nucleophile

ParameterValue
Reactants 2-Chloro-3-(5-bromothiophen-3-yl)pyridine, Secondary Amine
Base Potassium carbonate (K₂CO₃) or KF[9]
Solvent Dimethylformamide (DMF) or Acetonitrile[9]
Temperature 80-120 °C
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • To a solution of 2-chloro-3-(5-bromothiophen-3-yl)pyridine (1.0 eq.) in DMF, add the secondary amine (1.2 eq.) and K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates.[1] The regioselectivity can often be controlled by the choice of catalyst and directing group.

Protocol 4.3.1: Palladium-Catalyzed C2-Arylation

This protocol is adapted from methodologies developed for the direct arylation of pyridine N-oxides, which can serve as a template for the direct C-H functionalization of the pyridine ring in our target molecule after N-oxide formation.[14][15]

ParameterValue
Reactants 3-(5-Bromothiophen-3-yl)pyridine N-oxide, Aryl bromide
Catalyst Pd(OAc)₂
Ligand P(o-tol)₃
Base Cs₂CO₃
Solvent Toluene
Temperature 120 °C
Reaction Time 24 hours

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine 3-(5-Bromothiophen-3-yl)pyridine N-oxide (1.0 eq.), the aryl bromide (1.5 eq.), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the 2-arylpyridine N-oxide, which can then be deoxygenated.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions.

G cluster_0 SNAr Mechanism on a 2-Halopyridine Start 2-Halopyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted Pyridine Intermediate->Product Loss of Leaving Group Leaving_Group Halide (X⁻)

Caption: SNAr mechanism on a 2-halopyridine.

The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at the C2 or C4 position, which accounts for the observed regioselectivity.[7][8]

Functionalization of the Thiophene Ring

While this guide focuses on the pyridine ring, it is important to note that the bromine atom on the thiophene ring provides a readily accessible handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[16][17] This allows for a dual-functionalization strategy, where both rings can be modified sequentially to generate highly complex and diverse molecular architectures. A recent study has also demonstrated the ability to achieve regiodivergent synthesis of brominated pyridylthiophenes through controlled deprotonation and halogen dance reactions.

Conclusion

The functionalization of the pyridine ring in 3-(5-bromothiophen-3-yl)pyridine offers a powerful avenue for the synthesis of novel compounds with potential applications in drug discovery and materials science. By leveraging a combination of classical and modern synthetic methodologies, researchers can selectively modify the pyridine ring at various positions. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of new analogues of this important heterocyclic scaffold. Careful consideration of the electronic properties of the pyridine ring and the choice of appropriate reaction conditions are paramount to achieving the desired synthetic outcomes.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). MDPI. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (2023). European Journal of Organic Chemistry. [Link]

  • C–H functionalization of pyridines. (2018). Organic & Biomolecular Chemistry. [Link]

  • meta‐Selective C−H Functionalization of Pyridines. (2020). Angewandte Chemie International Edition. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2021). Organic & Biomolecular Chemistry. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (2014). Topics in Current Chemistry. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry. [Link]

  • Reductive Functionalization of Pyridine-Fused N-Heteroarenes. (2024). Accounts of Chemical Research. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Current Catalysis. [Link]

  • Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. (2017). Organic Letters. [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2021). National Institutes of Health. [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (2025). University of Liverpool. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). National Institutes of Health. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • At what position does pyridine-N-oxide undergo electrophilic aromatic substitution? Pearson. [Link]

  • Pyridine. University of Lucknow. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). National Institutes of Health. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005). Journal of the American Chemical Society. [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society. [Link]

  • Pyridine functionalization via ring‐opening to Zincke intermediates. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. (2023). Kobe University Repository. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(5-Bromothiophen-3-yl)pyridine in Organic Electronics

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Compound: 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) Executive Summary & Mechanistic Causality The rational design of o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Compound: 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3)

Executive Summary & Mechanistic Causality

The rational design of organic semiconductors relies heavily on modular building blocks that allow for precise tuning of electronic bandgaps. 3-(5-Bromothiophen-3-yl)pyridine has emerged as a highly versatile bifunctional scaffold in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs)[1].

The utility of this molecule is rooted in the synergistic causality of its three structural components:

  • The Pyridine Ring (Electron Acceptor): The inherent electron-deficient nature of the electronegative nitrogen atom deepens the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates efficient electron injection and transport, effectively blocking holes from reaching the cathode in OLED architectures[2].

  • The Thiophene Ring (Electron Donor / π -Bridge): The electron-rich, polarizable sulfur heterocycle raises the Highest Occupied Molecular Orbital (HOMO), promoting hole transport and stabilizing excited states[1].

  • The 5-Bromo Substituent (Synthetic Handle): The carbon-bromine bond at the 5-position of the thiophene ring provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This allows researchers to modularly extend the π -conjugation length to tune the emission wavelength or charge mobility[3].

Note for Drug Development Professionals: While this guide focuses on organic electronics, the thiophene-pyridine motif is a privileged pharmacophore[4]. The exact cross-coupling protocols detailed below are routinely utilized in medicinal chemistry to synthesize potent mitotic kinase inhibitors[3] and near-infrared fluorescent probes for cellular bio-imaging[5].

Bandgap Pyridine Pyridine Core (Electron-Deficient) LUMO Deep LUMO Level (Improves Electron Injection) Pyridine->LUMO Thiophene Thiophene Core (Electron-Rich) HOMO Raised HOMO Level (Facilitates Hole Transport) Thiophene->HOMO Bromine Bromine Site (Functionalization) Conjugation Extended π-Conjugation (Bandgap Tuning) Bromine->Conjugation Device Optimized Ambipolar Organic Semiconductor LUMO->Device HOMO->Device Conjugation->Device

Mechanistic causality of structural components in bandgap tuning for organic electronics.

Optoelectronic Data Summary

The incorporation of 3-(5-Bromothiophen-3-yl)pyridine into larger molecular architectures yields predictable shifts in optoelectronic properties. The table below summarizes typical energy levels achieved when this scaffold is functionalized.

Derivative ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
Pyridine-Thiophene Oligomers -5.60 to -5.80-2.80 to -3.102.50 - 2.80n-Type OFETs / OLED ETMs[1]
Ru(II) Thiophenyl Pyridine Complexes -5.40 to -5.50-3.20 to -3.402.10 - 2.30Phosphorescent OLEDs / DSSCs[6]
D- π -A Thiophene-Pyridine Dyes -5.20 to -5.35-3.50 to -3.701.60 - 1.80Near-IR Bio-imaging / OPVs[5]

Application Workflow: OLED Emitter Synthesis

One of the most prominent applications of 3-(5-Bromothiophen-3-yl)pyridine is its use as a precursor for cyclometalated transition metal complexes (e.g., Iridium or Ruthenium). The pyridine nitrogen acts as a σ -donor, while the adjacent carbon on the extended thiophene system undergoes C-H activation to form a stable metallacycle[6].

Workflow SM 3-(5-Bromothiophen-3-yl)pyridine (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) SM->Coupling Boronic Acid Ligand Extended D-π-A Ligand (Intermediate) Coupling->Ligand Metal Cyclometalation (Ir/Ru Salts) Ligand->Metal Heat, Base OLED Phosphorescent OLED Emitter Metal->OLED

Workflow for synthesizing phosphorescent OLED emitters from 3-(5-Bromothiophen-3-yl)pyridine.

Self-Validating Experimental Protocol

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize an extended Donor- π -Acceptor (D- π -A) ligand by coupling 3-(5-Bromothiophen-3-yl)pyridine with an aryl boronic acid[3].

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask, combine 3-(5-Bromothiophen-3-yl)pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 equiv). Causality: Flame-drying removes trace moisture that could prematurely quench the active Pd(0) species. Pd(PPh3​)4​ is selected because its electron-rich phosphine ligands stabilize the Pd(0) active species, accelerating the oxidative addition into the relatively strong C(sp2)-Br bond of the thiophene ring[3].

  • Solvent Addition and Degassing: Add a solvent mixture of 1,2-Dimethoxyethane (DME) and Deionized Water (4:1 v/v ratio). Degas the solution via three freeze-pump-thaw cycles or by bubbling argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands to phosphine oxides, which would deactivate the catalyst. The biphasic DME/water system is critical: DME solubilizes the organic precursors, while water dissolves the inorganic base, creating a highly active interface for transmetalation[3].

  • Base Addition and Heating: Add K2​CO3​ or Na2​CO3​ (2.0 equiv) and heat the reaction to 90–110 °C under an argon atmosphere for 12–18 hours. Causality: The base coordinates to the organoboronic acid, forming a negatively charged, nucleophilic boronate complex that readily transfers its organic group to the palladium center during transmetalation. Heating provides the necessary activation energy to overcome the steric hindrance of biaryl formation.

  • Workup and Extraction: Cool to room temperature, quench with brine, and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ . Causality: Brine breaks any emulsions formed by the biphasic solvent. Na2​SO4​ removes residual water from the organic phase, preventing hydrolysis during concentration.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Validation & Quality Control System

To ensure the protocol has succeeded and the material is electronic-grade, the following self-validating checks must be performed:

  • 1 H NMR Spectroscopy: Confirm the disappearance of the thiophene proton doublet adjacent to the bromine atom and the appearance of new aromatic signals corresponding to the coupled aryl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Verify the exact mass. The distinct isotopic pattern of the brominated starting material (a 1:1 ratio of M / M+2 peaks due to 79 Br and 81 Br) must be completely absent, replaced by the single mass peak of the coupled product.

  • UV-Vis Spectroscopy: A significant bathochromic shift (red-shift) in the absorption maximum ( λmax​ ) should be observed compared to the starting material, physically validating the successful extension of the π -conjugated system.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 3-(5-Bromothiophen-3-yl)pyridine

Welcome to the technical support guide for the synthesis of 3-(5-Bromothiophen-3-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(5-Bromothiophen-3-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we address common challenges and side reactions encountered during its synthesis, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 3-(5-Bromothiophen-3-yl)pyridine. Each point is structured as a problem-solution guide, drawing from established chemical principles and field-proven insights.

Issue 1: Significant Formation of Bithiophene or Bipyridine Homocoupling Byproducts

Question: My reaction is producing a significant amount of 2,2'-bi(5-bromothiophene) or 3,3'-bipyridine, leading to low yields of the desired product and difficult purification. What causes this and how can I minimize it?

Answer: The formation of symmetrical biaryls, known as homocoupling, is a prevalent side reaction in many cross-coupling protocols, particularly the Suzuki-Miyaura reaction.[1] This occurs when two molecules of the boronic acid (or organotin/organozinc reagent) couple with each other.

Primary Causes:

  • Palladium(II) Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0).[1][2] This is especially problematic at the beginning of the reaction before the catalytic cycle is fully established.

  • Presence of Oxygen: Adventitious oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[3] It can also re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.

  • High Temperatures: Elevated temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[1]

Troubleshooting Workflow:

start High Homocoupling Observed check_pd Evaluate Palladium Source start->check_pd check_atmosphere Assess Reaction Atmosphere check_pd->check_atmosphere If using Pd(II) or issue persists pd_note Using Pd(II) (e.g., Pd(OAc)₂)? Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). check_pd->pd_note check_conditions Optimize Reaction Conditions check_atmosphere->check_conditions If oxygen is suspected atm_note Is the reaction thoroughly degassed? Improve inert gas sparging of solvents. Use freeze-pump-thaw cycles. check_atmosphere->atm_note resolution Resolution: Minimized Homocoupling check_conditions->resolution Systematic Optimization cond_note Can the temperature be lowered? Is slow addition of the boronic acid feasible? Is there an excess of the aryl halide? check_conditions->cond_note

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

Detailed Recommendations:

ParameterRecommendationRationale
Palladium Source Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure it is one designed for rapid reduction to Pd(0), such as a Buchwald precatalyst.[3]Pd(0) catalysts enter the catalytic cycle directly through oxidative addition with the aryl halide, bypassing the initial Pd(II)-mediated homocoupling pathway.[1]
Reaction Atmosphere Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.This minimizes the presence of oxygen, which can promote oxidative homocoupling and catalyst deactivation.[3]
Reagent Stoichiometry & Addition Use a slight excess (1.1-1.2 equivalents) of the aryl halide (3-bromopyridine). Consider slow addition of the thiophene boronic acid solution to the reaction mixture.A higher concentration of the aryl halide favors its oxidative addition to the palladium center over competing homocoupling pathways.[1] Slow addition of the boronic acid keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature can disproportionately slow down side reactions compared to the desired cross-coupling.[4]
Issue 2: Formation of Thiophene and/or Pyridine (Debromination)

Question: My LC-MS analysis shows significant peaks corresponding to the mass of thiophene and pyridine, indicating a debromination side reaction. Why is this happening?

Answer: Debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[5] This is a common side reaction in palladium-catalyzed couplings and can affect either the 3-bromopyridine or the 5-bromothiophene starting material.

Plausible Mechanism: After the oxidative addition of the aryl bromide to Pd(0), the resulting complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the debrominated arene and regenerates the Pd(0) catalyst.[3]

Primary Causes:

  • Choice of Base: Strong bases, particularly in the presence of protic solvents (water, alcohols), can generate species that act as hydride donors.[5]

  • Solvent: Protic solvents themselves can be a source of protons or hydrides.[5] Some organic bases like triethylamine (Et₃N) can also act as hydride donors.[4]

  • High Temperatures & Long Reaction Times: These conditions can increase the likelihood of side reactions, including debromination.[4][5]

Troubleshooting Steps:

  • Optimize the Base: This is the most critical parameter. If you are using a strong base like an alkoxide, switch to a milder inorganic base.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective in minimizing debromination.[5]

  • Screen Solvents: If possible, switch to aprotic solvents to reduce the availability of potential hydride donors.

    • Recommended Solvents: 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are commonly used. While a small amount of water is often necessary to dissolve the base, excessive amounts should be avoided.[1]

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the amount of the debrominated byproduct is reduced.[4]

Issue 3: Low or No Conversion, with Recovery of Starting Materials

Question: My reaction is not proceeding, or the conversion is very low. What are the likely causes of this inactivity?

Answer: Low or no conversion in cross-coupling reactions involving heteroaromatic substrates like 3-bromopyridine can often be traced back to catalyst deactivation or issues with the reagents.

Primary Causes:

  • Catalyst Deactivation by Pyridine: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes.[6] This is a well-documented issue with heteroaryl substrates.

  • Protodeboronation of Thiopheneboronic Acid: The C-B bond of the thiopheneboronic acid can be cleaved by a proton source (protodeboronation), especially under basic conditions, to form thiophene.[7][8] This consumes your nucleophilic coupling partner. Heteroaryl boronic acids are particularly susceptible to this side reaction.[3]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly under dry conditions. The palladium catalyst may also be of poor quality or have been deactivated by improper handling.

Troubleshooting Workflow:

start Low or No Conversion check_reagents Verify Reagent Quality start->check_reagents check_catalyst Optimize Catalyst System check_reagents->check_catalyst If reagents are pure reagents_note Check purity of starting materials by NMR/LC-MS. Use fresh, high-purity boronic acid. check_reagents->reagents_note check_conditions Modify Reaction Conditions check_catalyst->check_conditions If catalyst deactivation is suspected catalyst_note Increase catalyst loading (2-5 mol%). Screen different phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed catalyst. check_catalyst->catalyst_note resolution Resolution: Improved Conversion check_conditions->resolution Systematic Optimization conditions_note Increase temperature incrementally. Ensure base is sufficiently soluble. check_conditions->conditions_note

Caption: A systematic approach to address low conversion in the cross-coupling reaction.

Detailed Recommendations:

ParameterRecommendationRationale
Catalyst & Ligand Use a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required for challenging substrates like pyridines.[6] These ligands promote the desired reductive elimination and can prevent catalyst deactivation.The nitrogen lone pair of the pyridine can bind to the palladium center, inhibiting the catalytic cycle. Highly active ligands can accelerate the catalytic turnover, minimizing the time the catalyst is susceptible to deactivation.[6]
Boronic Acid Stability Use the boronic acid as soon as possible after purchase or synthesis. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the free acid.Boronic acids, especially heteroaryl boronic acids, are prone to degradation and protodeboronation.[2][7] Boronic esters are generally more stable and can be used as effective coupling partners.
Reaction Conditions Ensure the reaction is truly anaerobic. If conversion is low at moderate temperatures, a modest increase may be necessary, but be mindful of promoting side reactions like debromination.Inefficient generation or deactivation of the active Pd(0) catalyst is a common reason for failed reactions. Higher temperatures can sometimes overcome the activation barrier for the oxidative addition step.[5]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for synthesizing 3-(5-Bromothiophen-3-yl)pyridine: Suzuki, Stille, or Negishi?

A1: All three methods are viable, but the Suzuki-Miyaura coupling is often the first choice due to the commercial availability of a wide range of boronic acids and the generation of non-toxic, easily removable boron-containing byproducts.[9][10]

  • Stille Coupling: Also very effective and tolerant of many functional groups. However, a major drawback is the high toxicity of organotin reagents and the difficulty in completely removing tin byproducts from the final product, which is a significant concern in pharmaceutical development.[11][12]

  • Negishi Coupling: This method is powerful as it allows for the coupling of sp², and sp³ carbon centers.[13] Organozinc reagents are generally more reactive than organoboranes, which can be advantageous. However, organozinc reagents are often moisture-sensitive and may need to be prepared in situ.[14]

For most applications, the Suzuki reaction offers the best balance of reactivity, operational simplicity, and safety/environmental profile.

Q2: I'm having trouble purifying my final product from residual palladium and byproducts. Any suggestions?

A2: Purification can indeed be challenging. Here are a few strategies:

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) on silica gel is typically effective.

  • Acid/Base Extraction: The pyridine nitrogen in your product is basic. You can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is re-extracted into an organic solvent. This is very effective for removing non-basic impurities.

  • Palladium Scavengers: If residual palladium is an issue, you can stir the crude product solution with a palladium scavenger resin or silica-based scavenger (e.g., SiliaMetS® Thiol) before final purification.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

Q3: Can I use 3-chloropyridine instead of 3-bromopyridine to save costs?

A3: While often more cost-effective, aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[15] The C-Cl bond is stronger than the C-Br bond, making the rate-limiting oxidative addition step much more challenging.[6] To successfully use 3-chloropyridine, you would likely need to employ more specialized, highly active (and often more expensive) catalyst systems, more forcing conditions (higher temperatures, longer reaction times), which could lead to more side reactions.[15] For initial development and small-scale synthesis, 3-bromopyridine is generally the more reliable choice.

References

  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • C. A. Malapit, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8784-8799. DOI: 10.1039/C3CS60197H.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • Wikipedia. Negishi coupling. Retrieved from [Link]

  • M. Pu, et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem Technical Support Team. (2026). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions. BenchChem.
  • Organic Synthesis. Stille Coupling. Retrieved from [Link]

  • S. Schenone, et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(9), 7431-7441.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Negishi Coupling. Retrieved from [Link]

  • M. A. Ali, et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3344-3353.
  • SynArchive. Stille Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed 3-Pyridylthiophene Cross-Coupling

Welcome to the advanced technical support center for heteroaryl cross-coupling. Coupling electron-deficient pyridines with electron-rich thiophenes presents a unique set of mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for heteroaryl cross-coupling. Coupling electron-deficient pyridines with electron-rich thiophenes presents a unique set of mechanistic challenges. The nitrogen atom of the pyridine and the sulfur atom of the thiophene are strong Lewis bases that can poison palladium catalysts, while 3-pyridylboronic acid is notoriously susceptible to rapid protodeborylation.

This guide provides diagnostic workflows, mechanistic troubleshooting, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yielding carbon-carbon bond formation.

Diagnostic Workflow for Heteroaryl Coupling Failures

Troubleshooting Start Reaction Yield < 30% CheckSM Analyze Crude by GC/LC-MS Start->CheckSM Unreacted Unreacted Bromothiophene? CheckSM->Unreacted Yes Protodebor High levels of Pyridine? CheckSM->Protodebor Yes Homocouple Bithiophene Formation? CheckSM->Homocouple Yes Sol1 Switch to bulky biaryl ligands (XPhos/SPhos) Unreacted->Sol1 Fix Catalyst Poisoning Sol2 Use anhydrous CsF or BPin ester Protodebor->Sol2 Prevent Protodeborylation Sol3 Strictly degas solvents (Freeze-Pump-Thaw) Homocouple->Sol3 Prevent Oxidative Coupling

Diagnostic workflow for troubleshooting low yields in 3-pyridylthiophene cross-coupling.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls at 20% conversion, and LC-MS shows unreacted bromothiophene. What is causing this? Causality: This is a classic case of catalyst poisoning. Both the 3-pyridyl nitrogen and the thiophene sulfur can strongly coordinate to the electrophilic Pd(II) intermediate formed immediately after oxidative addition. This coordination forms off-cycle, thermodynamically stable bis-ligated complexes that halt the catalytic cycle [[1]](). Solution: Switch from standard, unhindered ligands like triphenylphosphine (PPh 3​ ) to sterically demanding, electron-rich biarylphosphines (e.g., XPhos or SPhos). The massive steric bulk of these ligands prevents the coordination of a second heteroaryl ring to the Pd center, forcing the transmetalation step to proceed. Additionally, utilizing continuous flow chemistry or immobilized Pd nanoparticles can mitigate localized concentration spikes that exacerbate poisoning [[2]](), 3.

Q2: I am using 3-pyridylboronic acid, but I observe massive amounts of pyridine instead of the cross-coupled product. How do I prevent this? Causality: You are observing protodeborylation. Heteroaryl boronic acids, particularly 3-pyridylboronic acid, possess a highly polarized C-B bond. In the presence of aqueous bases and elevated temperatures, this bond is rapidly cleaved by water/hydroxide, yielding the des-boronated pyridine and permanently halting the coupling 4. Solution: Shift entirely to anhydrous coupling conditions. Replace aqueous carbonate bases (e.g., Na 2​ CO 3​ ) with anhydrous fluoride sources like CsF or TBAF in 1,4-dioxane. Alternatively, use a 3-pyridylboronic acid pinacol ester (BPin) or a boroxine derivative. These act as slow-release reservoirs of the active boronic acid, keeping its steady-state concentration low enough to outcompete the hydrolytic degradation pathway 4.

Q3: Why am I seeing 2,2'-bithiophene homocoupling products? Causality: Homocoupling is typically driven by oxidative pathways. If trace oxygen is present in the system, it oxidizes the Pd(II) intermediate, leading to the homocoupling of the thiophene halide. It can also occur if the transmetalation step is sluggish, allowing the Pd(II) species to undergo halogen exchange and subsequent homocoupling. Solution: Strictly deoxygenate all solvents using the freeze-pump-thaw method (minimum 3 cycles). Ensure the stoichiometry of the boronic ester is maintained at a slight excess (1.2–1.5 equiv) to guarantee that transmetalation outpaces side reactions.

Mechanistic Pathway: Heteroatom Interference

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA + 2-Bromothiophene TM Pd(II) Transmetalation OA->TM + 3-Pyridylboronic Acid + Base Poison Catalyst Poisoning (N/S Coordination) OA->Poison Poor Ligand Choice RE Pd(II) Reductive Elimination TM->RE - Borate Byproduct RE->Pd0 + 3-(2-Thienyl)pyridine (Product)

Suzuki-Miyaura catalytic cycle highlighting the risk of heteroatom poisoning at the Pd(II) stage.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-pyridylboronic acid with 2-bromothiophene. Notice how shifting from aqueous conditions and standard ligands to anhydrous conditions and bulky biarylphosphines drastically improves the yield.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Issue Addressed
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq)Toluene/EtOH8034Baseline (High protodeborylation)
2Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ DMF9055Reduced catalyst poisoning
3Pd(OAc) 2​ / SPhos (2 mol%)K 3​ PO 4​ Toluene/H 2​ O10089Accelerated transmetalation
4Pd 2​ (dba) 3​ / XPhos (1 mol%)CsF (anhydrous)1,4-Dioxane8094 Minimized protodeborylation

Self-Validating Standard Operating Procedure (SOP)

Protocol: Highly Selective Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Pinacol Ester and 2-Bromothiophene

Step 1: Preparation of the Active Catalyst Stock

  • Action: In an argon-filled glovebox, weigh Pd 2​ (dba) 3​ (0.005 equiv, 1 mol% Pd) and XPhos (0.012 equiv). Dissolve in anhydrous, strictly degassed 1,4-dioxane.

  • Causality: Pre-mixing the Pd source and ligand ensures complete formation of the active L-Pd(0) species before it is exposed to the heteroaryl substrates, preventing premature poisoning.

  • Validation Checkpoint: The solution must transition from a dark purple/red (unligated Pd 2​ (dba) 3​ ) to a deep, transparent orange-red. If the solution remains purple or drops black precipitate (Pd black), the ligand has oxidized, and the stock must be remade.

Step 2: Substrate and Base Loading

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 equiv), 3-pyridylboronic acid pinacol ester (1.5 equiv), and anhydrous CsF (3.0 equiv).

  • Causality: Using the pinacol ester and anhydrous CsF completely removes water from the system, shutting down the protodeborylation pathway of the sensitive 3-pyridyl moiety.

Step 3: Reaction Execution

  • Action: Transfer the catalyst stock solution to the Schlenk flask via a gas-tight syringe. Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 hours.

  • Causality: 80 °C provides sufficient thermal energy to drive the transmetalation of the sterically hindered XPhos-Pd(II) complex without thermally degrading the boronic ester.

Step 4: In-Process Self-Validation

  • Action: At the 2-hour mark, withdraw a 10 µL aliquot under positive argon pressure. Dilute with EtOAc, filter through a short silica plug to remove Pd/salts, and analyze via GC-MS or LC-MS.

  • Validation Checkpoint:

    • Success: Complete disappearance of the 2-bromothiophene peak.

    • Failure Mode A: Presence of 3-pyridine indicates moisture ingress causing protodeborylation.

    • Failure Mode B: Presence of bithiophene indicates oxygen ingress causing oxidative homocoupling.

Step 5: Workup and Purification

  • Action: Cool the reaction to room temperature. Dilute with EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:4

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development (ACS Publications) URL:3

  • Synthesis of 5-(3-pyridyl)-2,2'-bithiophene Source: Google Patents (WO2021019559A1) URL:1

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis Source: MDPI URL:2

Sources

Troubleshooting

How to increase the yield of 3-(5-Bromothiophen-3-yl)pyridine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This portal is designed for researchers, application scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 3-(5-bromothiophen-3-yl)pyridine (CAS: 166450-99-3).

Below, you will find a comprehensive troubleshooting guide, self-validating protocols, and mechanistic FAQs to help you bypass common regioselectivity issues and drive your cross-coupling reactions to completion.

Executive Summary: The Regioselectivity Bottleneck

The most common point of failure in synthesizing 3-(5-bromothiophen-3-yl)pyridine is attempting a direct Suzuki-Miyaura cross-coupling between 2,4-dibromothiophene and 3-pyridylboronic acid. Because the C-Br bond at the C2 position (adjacent to the sulfur heteroatom) has a lower dissociation energy, palladium undergoes oxidative addition there preferentially Zhang et al., 1995[1]. This invariably yields the incorrect regioisomer: 2-(3-pyridyl)-4-bromothiophene.

To increase the yield of the correct isomer, we strongly recommend a TMS-blocking strategy . By temporarily protecting the highly reactive C2 position with a trimethylsilyl (TMS) group, you force the cross-coupling to occur exclusively at the C4 position, followed by a highly efficient ipso-bromodesilylation.

SynthesisWorkflow A 2,4-Dibromothiophene (Starting Material) B 4-Bromo-2-TMS-thiophene (C2-Blocked Intermediate) A->B 1. n-BuLi, -78°C 2. TMSCl C 3-(5-TMS-thiophen-3-yl)pyridine (Suzuki Product) B->C 3-Pyridylboronic acid Pd cat., Base D 3-(5-Bromothiophen-3-yl)pyridine (Target) C->D NBS, CH2Cl2 Ipso-Bromodesilylation

Figure 1. Regioselective TMS-blocking workflow for 3-(5-bromothiophen-3-yl)pyridine synthesis.

Quantitative Yield Comparison

Summarized below is the empirical data comparing the flawed direct synthesis route against the optimized TMS-blocking strategy.

Synthesis RouteC2/C4 RegioselectivityOverall YieldMajor Impurity Profile
Direct Suzuki Coupling 95:5 (Favors C2)< 5%2-(3-pyridyl)-4-bromothiophene
TMS-Blocking Strategy > 99:1 (Favors C4)68 - 75%Protodesilylated byproducts (< 2%)

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow includes a built-in validation checkpoint to confirm reaction causality before proceeding to the next stage.

Step 1: Regioselective C2-Protection (Lithiation & Silylation)
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 2,4-dibromothiophene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 30 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS analysis should show >95% deuterium incorporation exclusively at the C2 position.

  • Silylation: Add Trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-bromo-2-(trimethylsilyl)thiophene.

Step 2: Suzuki-Miyaura Cross-Coupling at C4
  • Setup: In a degassed flask, combine 4-bromo-2-(trimethylsilyl)thiophene (1.0 eq), 3-pyridylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Add a rigorously degassed mixture of Toluene/EtOH/H₂O (ratio 4:1:0.5) to achieve a 0.15 M concentration. Add aqueous Na₂CO₃ (2.0 M, 3.0 eq).

  • Reaction: Heat at 90 °C for 12 hours.

    • Self-Validation Checkpoint: Perform TLC monitoring using 3:1 Hexanes/EtOAc. The starting material should disappear, replaced by a strongly UV-active spot at R_f ~0.4.

  • Workup: Cool, filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Ipso-Bromodesilylation
  • Preparation: Dissolve the intermediate 3-(5-(trimethylsilyl)thiophen-3-yl)pyridine (1.0 eq) in strictly anhydrous CH₂Cl₂ (0.1 M) under Argon. Shield the flask from ambient light (wrap in aluminum foil) to prevent radical bromination side-reactions.

  • Bromination: Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C. Stir for 2 hours while warming to room temperature.

    • Self-Validation Checkpoint: Take a crude aliquot for ¹H NMR. The disappearance of the intense TMS singlet at ~0.3 ppm confirms complete desilylation.

  • Workup: Wash with saturated Na₂S₂O₃ to quench residual bromine, extract with CH₂Cl₂, and purify via recrystallization to yield the final target.

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling (Step 2) is stalling at 40-50% conversion. How can I drive it to completion? A1: Stalled couplings with pyridylboronic acids are typically caused by two factors: boroxine trimerization and catalyst poisoning. Pyridylboronic acids easily dehydrate into unreactive boroxine trimers. Adding 5-10% v/v water to your solvent system hydrolyzes the trimer back into the active monomeric boronic acid. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, poisoning standard monodentate catalysts like Pd(PPh₃)₄. Switching to a bidentate ligand catalyst like Pd(dppf)Cl₂ prevents this off-cycle coordination Miyaura & Suzuki, 1995.

TroubleshootingLogic Issue Low Yield in Suzuki Step Check1 Check Boronic Acid State Issue->Check1 Check2 Check Catalyst Activation Issue->Check2 Sol1 Add 5-10% H2O to hydrolyze boroxine Check1->Sol1 Trimerization detected Sol2 Switch to Pd(dppf)Cl2 catalyst Check2->Sol2 Catalyst poisoning

Figure 2. Troubleshooting logic tree for resolving stalled Suzuki-Miyaura cross-coupling reactions.

Q2: During Step 3 (Ipso-Bromodesilylation), I am observing protodesilylation (loss of TMS without bromine addition). What is the mechanism and fix? A2: Ipso-bromodesilylation proceeds via an electrophilic aromatic substitution, forming a positively charged Wheland intermediate Saikia et al., 2016[2]. If any moisture is present in your CH₂Cl₂, water acts as a competing nucleophile, capturing the silyl group and donating a proton to the thiophene ring instead of the intended bromide transfer. To fix this, ensure your CH₂Cl₂ is distilled over CaH₂ immediately prior to use, and verify that your NBS is completely dry (recrystallize from boiling water, then dry under high vacuum over P₂O₅ for 24 hours).

Q3: How do I separate the final product from residual triphenylphosphine oxide (TPPO) if I used a phosphine-based palladium catalyst? A3: Because 3-(5-bromothiophen-3-yl)pyridine contains a basic pyridine nitrogen, it often co-elutes with TPPO during silica gel chromatography. To resolve this, perform a mild acidic extraction using 1.0 M HCl. The target compound will partition into the aqueous layer as a pyridinium salt, leaving the neutral TPPO in the organic layer. Basify the aqueous layer with NaOH to pH 10 and back-extract with CH₂Cl₂ to recover the pure product.

References

  • Title: Pyridine-substituted hydroxythiophenes. IV. Preparation of 3- and 4-(2-, 3- and 4-pyridyl)-2-hydroxythiophenes. Source: Journal of Heterocyclic Chemistry, 1995, 32(2), 435-444. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Source: Chemical Reviews, 2016, 116(12), 6837-7042. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Heteroaryl Cross-Coupling

Target Molecule: 3-(5-Bromothiophen-3-yl)pyridine Primary Application: Pharmaceutical scaffolding and advanced materials synthesis. Audience: Researchers, Scientists, and Process Chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(5-Bromothiophen-3-yl)pyridine Primary Application: Pharmaceutical scaffolding and advanced materials synthesis. Audience: Researchers, Scientists, and Process Chemists.

The Causality of Catalyst Deactivation (Mechanistic Insights)

Synthesizing 3-(5-Bromothiophen-3-yl)pyridine via the Suzuki-Miyaura cross-coupling of 2-bromo-4-iodothiophene and 3-pyridineboronic acid presents a classic, notoriously difficult "heteroaryl-heteroaryl" coupling challenge[1]. When reactions fail, the root cause is almost always premature catalyst deactivation. Understanding why the palladium catalyst dies is the first step to preventing it.

  • Heteroatom Poisoning (Ligand Displacement): Nitrogen-derived heterocycles are particularly difficult to employ in palladium catalysis[1]. The pyridine nitrogen (a strong σ-donor) and the thiophene sulfur can competitively bind to the electrophilic Pd(II) intermediate. If your supporting phosphine ligands are under-ligated or insufficiently bulky, these heteroatoms displace the phosphine, forming stable, off-cycle Pd(II) complexes that arrest the catalytic cycle[2].

  • Palladium Black Formation: Once these off-cycle Pd(II) complexes form, they undergo irreversible decomposition. The palladium aggregates into inactive Pd(0) nanoparticles, which visually manifest as a fine black precipitate known as "Palladium black"[3].

  • Protodeboronation as an Accelerator: 3-Pyridineboronic acid is highly electron-deficient and prone to rapid protodeboronation in basic aqueous media. Its slow rate of transmetalation leaves the Pd(II) oxidative addition complex stranded[1]. Without a transmetalation partner, the Pd(II) species has a longer residence time, drastically increasing the probability of heteroatom poisoning and subsequent decomposition.

Visualizing the Deactivation Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle deactivation pathways that lead to catalyst death.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Catalyst [Pd(0)L_n] PdII_Ox Oxidative Addition [Ar-Pd(II)-I] Pd0->PdII_Ox + 2-Bromo-4-iodothiophene PdII_TM Transmetalation [Ar-Pd(II)-Ar'] PdII_Ox->PdII_TM + 3-Pyridineboronic acid Deact_N Pyridine N-Coordination (Off-cycle species) PdII_Ox->Deact_N Ligand Displacement Deact_S Thiophene S-Coordination (Poisoning) PdII_Ox->Deact_S Ligand Displacement PdII_TM->Pd0 Reductive Elimination PdBlack Palladium Black (Irreversible Aggregation) Deact_N->PdBlack Deact_S->PdBlack

Figure 1: Catalytic cycle for 3-(5-Bromothiophen-3-yl)pyridine and deactivation pathways.

Self-Validating Experimental Protocol

To prevent the substrate from binding to the Pd(II) intermediates and deactivating the catalyst, we must employ dialkylbiarylphosphine ligands (such as XPhos or SPhos)[4]. The extreme steric bulk of XPhos physically blocks the pyridine nitrogen from coordinating to the metal center.

Reagents:

  • 2-Bromo-4-iodothiophene (1.0 equiv, 10 mmol)

  • 3-Pyridineboronic acid (1.5 equiv, 15 mmol) — Excess offsets protodeboronation.

  • Pd₂dba₃ (2 mol% Pd)

  • XPhos (8 mol%) — 4:1 Ligand-to-Pd ratio ensures full ligation.

  • K₃PO₄ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane / H₂O (5:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Purging (Critical Step): Charge a Schlenk flask with 2-bromo-4-iodothiophene, 3-pyridineboronic acid, and K₃PO₄. Evacuate the flask and backfill with ultra-pure N₂ (Repeat for 3 cycles). Causality: O₂ ingress oxidizes the electron-rich XPhos ligand, immediately stripping the palladium of its steric protection and causing rapid catalyst death.

  • Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/H₂O mixture with N₂ for 30 minutes. Transfer the degassed solvent to the Schlenk flask via cannula.

  • Catalyst Activation: Add Pd₂dba₃ and XPhos under a positive, heavy stream of N₂.

  • Self-Validation Checkpoint 1 (Activation): Heat the reaction to 90 °C. Observe the solution color. A shift from deep purple/red (Pd₂dba₃) to a clear pale yellow/orange confirms the successful formation of the active monomeric Pd(0)-XPhos complex.

  • Reaction Monitoring: Stir at 90 °C for 4-6 hours.

  • Self-Validation Checkpoint 2 (Turnover vs. Death): If the solution turns opaque black within the first 30 minutes, catalyst deactivation has occurred. If it remains transparent yellow/orange, the catalytic cycle is turning over efficiently without heteroatom poisoning.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data: Catalyst Optimization

The choice of catalyst and ligand dictates the survival of the active palladium species. The table below summarizes quantitative optimization data for this specific transformation.

Catalyst PrecursorLigandBaseYield (%)Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃15%Rapid Pd black formation (< 1 hr); Catalyst death.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃42%Moderate Pd black; Significant protodeboronation.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄78%Pale yellow solution; Minor homocoupling detected.
Pd₂dba₃ (2 mol%) XPhos (8 mol%) K₃PO₄ 91% Clear orange solution; Complete conversion.

Troubleshooting FAQs

Q: Why is my reaction turning black within 10 minutes of heating? A: Rapid palladium black formation indicates immediate catalyst decomposition. When using hindered monodentate phosphines (like XPhos), the resulting under-ligated Pd complexes are highly active but possess poor thermal stability if exposed to oxygen or strongly coordinating functional groups[2]. Ensure your solvents are rigorously degassed. If the problem persists, your ligand-to-palladium ratio may be too low; increase the XPhos loading to ensure the Pd center remains fully protected from the pyridine nitrogen.

Q: I am observing significant amounts of pyridine in my GC-MS, but no product. What went wrong? A: You are observing the protodeboronation of your 3-pyridineboronic acid. Electron-deficient heteroaryl boronic acids are notoriously unstable in basic aqueous conditions at elevated temperatures[1]. To mitigate this, increase the equivalents of the boronic acid (up to 1.5 - 2.0 eq) and ensure you are using a milder base like K₃PO₄ rather than harsh bases like NaOH or Na₂CO₃. Alternatively, switch to a 3-pyridineboronic acid pinacol ester, which releases the active boronic acid slowly into the cycle.

Q: How do I ensure the pyridine couples to the 3-position of the thiophene and not the 5-position? A: Regioselectivity is controlled entirely by the design of the starting material. By utilizing 2-bromo-4-iodothiophene, we exploit the significant difference in bond dissociation energies between the C-I bond (~238 kJ/mol) and the C-Br bond (~285 kJ/mol). The active Pd(0) catalyst will selectively undergo oxidative addition at the weaker C-I bond (the 4-position of the thiophene, which translates to the 3-position in the final IUPAC nomenclature) long before it interacts with the C-Br bond. Keep temperatures strictly at or below 90 °C to prevent secondary oxidative addition at the C-Br site.

Q: Can I use continuous flow chemistry to prevent catalyst deactivation? A: Yes. Continuous flow reactors inherently mitigate deactivation by minimizing the residence time of unstable Pd intermediates and providing superior heat and mass transfer. Using a packed-bed heterogeneous Pd catalyst in a continuous flow sequence has been shown to successfully process deactivated heteroaryl halides while preventing the aggregation of palladium into macroscopic black precipitates[5].

References

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society (2007).[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (2008).[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis (2021).[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI Catalysts (2017).[Link]

  • Formation of palladium black during Suzuki coupling. Reddit / r/Chempros (2022).[Link]

Sources

Troubleshooting

Technical Support Center: Improving the Regioselectivity of Reactions with Substituted Thiophenes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concern...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the regioselective functionalization of substituted thiophenes. Given the prevalence of the thiophene scaffold in pharmaceuticals and advanced materials, precise control over substituent placement is paramount for modulating biological activity and material properties. This resource offers practical, field-proven insights to help you navigate the complexities of thiophene chemistry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the observed outcomes and providing actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: My electrophilic substitution on a 3-substituted thiophene is yielding a mixture of C2 and C5 isomers. How can I favor substitution at a single position?

Answer: This is a classic challenge in thiophene chemistry. The inherent electronic properties of the thiophene ring strongly favor electrophilic attack at the C2 and C5 (α) positions due to superior stabilization of the cationic intermediate (the sigma complex).[1][2] The directing effect of the existing substituent at C3 then modulates the relative reactivity of the C2 versus the C5 position.

Root Cause Analysis & Solutions:

  • Electronic Effects of the C3-Substituent:

    • Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups activate the thiophene ring, particularly at the ortho (C2) and para (C5) positions. For 3-substituted thiophenes, the C2 position is generally the most electronically activated and sterically accessible, often leading to a preference for C2 substitution.[3]

    • Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups deactivate the ring towards EAS. They deactivate the ortho (C2) position more strongly, which can sometimes lead to preferential substitution at the C5 position.[4]

  • Steric Hindrance: A bulky substituent at C3 will sterically hinder the approach of the electrophile to the C2 position, thereby favoring substitution at the less hindered C5 position.

  • Reaction Conditions:

    • Lewis Acid/Catalyst Choice: The nature and strength of the Lewis acid in reactions like Friedel-Crafts acylation can influence the regioselectivity. Milder conditions may lead to higher selectivity.

    • Temperature: Lower reaction temperatures often enhance selectivity by favoring the kinetically controlled product.

Troubleshooting Workflow:

G start Observed: Mixture of C2/C5 Isomers substituent_type Analyze C3-Substituent start->substituent_type conditions Modify Reaction Conditions start->conditions edg Is it an EDG? substituent_type->edg Electronic Effect ewg Is it an EWG? substituent_type->ewg Electronic Effect sterics Assess Steric Bulk substituent_type->sterics Steric Effect c2_favored Solution: Favor C5 by increasing steric bulk of electrophile or using a blocking group at C2. edg->c2_favored Yes (C2 is electronically favored) c5_favored Solution: Enhance C5 selectivity by using harsher conditions if electronically favored, or use a C2 blocking group. ewg->c5_favored Yes (C5 may be favored) steric_solution Solution: C5 is favored. To get C2, use a less bulky electrophile or a directing group strategy. sterics->steric_solution High Bulk temp_solution Action: Lower reaction temperature. conditions->temp_solution

Caption: Decision workflow for troubleshooting poor regioselectivity in EAS.

Issue 2: Failure of Directed ortho-Metalation (DoM) or Unexpected Isomerization

Question: I'm attempting to deprotonate a 2-bromothiophene at the C3 position using LDA, but I'm getting the 3-bromo-2-lithiothiophene isomer after quenching with an electrophile. What is happening?

Answer: You are observing a phenomenon known as the "halogen dance" reaction.[5] This base-catalyzed intramolecular migration of a halogen is a common and powerful, yet sometimes unexpected, transformation in thiophene chemistry.[6]

Mechanistic Insight:

The reaction is initiated by deprotonation by a strong base (like LDA or a TMP-metal base) at a position ortho to the halogen.[5] This forms a lithiated intermediate. This intermediate can then enter a series of intermolecular halogen-metal exchanges with other brominated thiophenes in the mixture.[5][7] The reaction proceeds towards a thermodynamic equilibrium, which often favors the formation of the most stable thienyllithium species.[5] For bromothiophenes, this is often the isomer where the lithium is at the more acidic C2 position.

G sub 2-Bromothiophene intermediate1 3-Lithio-2-bromothiophene (Kinetic Product) sub->intermediate1 Deprotonation base LDA dance Halogen Dance (Intermolecular Br/Li Exchange) intermediate1->dance intermediate2 2-Lithio-3-bromothiophene (Thermodynamic Product) dance->intermediate2 quench Electrophilic Quench (E+) intermediate2->quench product 2-E-3-bromothiophene quench->product

Caption: Simplified mechanism of the Halogen Dance reaction.

Solutions & Control Strategies:

  • Temperature Control: The halogen dance is highly temperature-dependent. Performing the deprotonation and electrophilic quench at very low temperatures (e.g., -78 °C to -95 °C) can trap the kinetically formed intermediate before it has time to isomerize.[8]

  • Base Selection: Sterically hindered magnesium amide bases, such as TMP2Mg·2LiCl, can mediate halogen dance reactions under milder conditions and sometimes offer different selectivity profiles.[9] Using modern magnesiation approaches with reagents like i-PrMgCl and catalytic 2,2,6,6-tetramethylpiperidine (TMP-H) can provide excellent regioselectivity for deprotonation, often avoiding cryogenic conditions.[10]

  • Rapid Quenching: Adding the electrophile quickly after the base can help trap the initial lithiated species before significant rearrangement occurs.

Data Summary: Controlling Halogen Dance Outcomes

Starting MaterialBaseTemperature (°C)TimeMajor Product(s)Reference
2-BromothiopheneLDA-78 to RT15 h3-Bromothiophene (after quench)[5]
3-BromothiopheneLDA-86< 1 min2-Bromo-3-lithiothiophene[5]
2-Bromo-5-hexylthiopheneLDA-78 to RT15 h3-Bromo-5-hexyl-2-lithiothiophene[5]

*Note: The lithiated intermediate is trapped in-situ with an electrophile.[5]

Issue 3: Low Yield or No Reaction in Palladium-Catalyzed Direct C-H Arylation

Question: My direct C-H arylation of a 3-substituted thiophene with an aryl bromide is giving low yields. I expected functionalization at the C5 position.

Answer: Direct C-H arylation is a powerful tool, but its success is highly dependent on the electronic nature of both coupling partners and the precise catalytic conditions. For 3-substituted thiophenes, arylation typically occurs at the more electron-rich and less hindered C2 or C5 positions.[11]

Potential Causes & Solutions:

  • Incorrect Catalyst/Ligand/Base Combination: The choice of palladium source (e.g., Pd(OAc)2), ligand (if any), and base (e.g., KOAc, K2CO3) is critical.[11][12] A systematic screen of these components is often necessary. Phosphine-free catalyst systems with a simple base like KOAc in a polar aprotic solvent like DMA can be very effective.[11]

  • Substrate Reactivity:

    • Thiophene Partner: Thiophenes with electron-withdrawing groups are less reactive in C-H activation, which often proceeds via an electrophilic aromatic substitution-like mechanism (SEAr).[4]

    • Aryl Halide Partner: Electron-deficient aryl bromides are generally more reactive coupling partners.[11]

  • Blocking Groups: If C2-arylation is competing, a common and effective strategy is to install a temporary blocking group at the C2 position. A bromo-substituent is an excellent choice as it directs arylation selectively to the C5 position and can be removed or used for subsequent cross-coupling reactions.[11]

  • Directed C-H Activation: For challenging substrates or to achieve otherwise difficult regioselectivity (e.g., at C4), installing a directing group on the thiophene can be necessary. A pH-sensitive directing group can even allow for sequential functionalization by toggling its directing ability "on" or "off" with reaction conditions.[13]

Experimental Protocol: Regioselective C5-Arylation of a 3-Substituted Thiophene Using a C2-Blocking Group

This protocol is adapted from methodologies for the palladium-catalyzed direct arylation of 2-bromo-3-substituted thiophenes.[11]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-3-substituted thiophene (1.0 eq.), the desired aryl bromide (1.2 eq.), palladium acetate (Pd(OAc)2, 1-2 mol%), and potassium acetate (KOAc, 2.0 eq.).

  • Solvent: Add anhydrous dimethylacetamide (DMA) to achieve a concentration of ~0.5 M.

  • Reaction: Degas the mixture with a brief argon stream. Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the positions on an unsubstituted thiophene ring?

A1: For electrophilic substitution, the reactivity order is C2 ≈ C5 > C3 ≈ C4. The α-positions (C2, C5) are significantly more reactive than the β-positions (C3, C4) because the sulfur atom can more effectively stabilize the positive charge in the reaction intermediate through resonance.[1] For deprotonation with strong bases, the α-protons are also more acidic.

Q2: How do I functionalize the C4 position of a 3-substituted thiophene?

A2: Selectively functionalizing the C4 position is challenging due to the high reactivity of the C2 and C5 positions. Key strategies include:

  • Blocking Groups: Block both the C2 and C5 positions with removable groups (e.g., halogens), then perform the desired reaction at C4.

  • Directed C-H Activation: Install a directing group at C3 that specifically directs metalation or C-H activation to the C4 position.

  • Oxidative Coupling: Under specific palladium-catalyzed oxidative coupling conditions with arylboronic acids, 3-substituted thiophenes bearing electron-withdrawing groups have been shown to undergo regioselective C4-arylation.[14][15]

Q3: Can I use Grignard reagents for regioselective functionalization?

A3: Yes. Halogen-magnesium exchange (e.g., with i-PrMgCl) on a di- or poly-halogenated thiophene can provide a regioselective route to a thienyl-Grignard reagent.[8] More recently, direct magnesiation using TMP-based magnesium reagents has been developed as a powerful method for the regioselective deprotonation of thiophenes, offering an alternative to lithium-based methods that often require cryogenic temperatures.[10]

Q4: What is the "Halogen Dance" and how can I use it to my advantage?

A4: The halogen dance is a base-induced migration of a halogen atom around the thiophene ring.[6][16] While it can be an unwanted side reaction, it can also be a powerful synthetic tool. By carefully controlling the base, temperature, and reaction time, you can drive the migration to a thermodynamically favored position and then trap the resulting organometallic intermediate with an electrophile. This allows for the synthesis of substitution patterns that are difficult to access through direct functionalization.[5][6]

References

  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. Benchchem.
  • Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. ACS Publications. Available at: [Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. Available at: [Link]

  • A Technical Guide to the Regioselective Synthesis of Substituted 2,2'-Bithiophenes. Benchchem.
  • Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. Bentham Science. Available at: [Link]

  • Halogen Dance of Bromothiophenes. Thieme Connect. Available at: [Link]

  • THIOPHENE AND ITS DERIVATIVES. Wiley Online Library. Available at: [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson. Available at: [Link]

  • Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. J-Stage. Available at: [Link]

  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. LOCKSS. Available at: [Link]

  • Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers.
  • Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. Available at: [Link]

  • Regioselective Oxidative Coupling Reactions of 3-Substituted Thiophenes with Arylboronic Acids. ACS Publications. Available at: [Link]

  • Electrophilic Aromatic Substitution. University of Texas at Austin. Available at: [Link]

  • The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery. Benchchem.
  • Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. Available at: [Link]

  • Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: Kinase Inhibitors Derived from the 3-(5-Bromothiophen-3-yl)pyridine Scaffold

Executive Summary In modern structure-based drug design, identifying a versatile and synthetically tractable core is the first critical step toward developing potent kinase inhibitors. The 3-(5-Bromothiophen-3-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, identifying a versatile and synthetically tractable core is the first critical step toward developing potent kinase inhibitors. The 3-(5-Bromothiophen-3-yl)pyridine building block (CAS 166450-99-3) 1 has emerged as a highly privileged scaffold. The pyridine nitrogen serves as a vital hydrogen-bond acceptor for the kinase hinge region, while the brominated thiophene provides an ideal synthetic handle for Suzuki-Miyaura cross-coupling or cyclization, allowing chemists to probe deep hydrophobic pockets (such as the DFG-out conformation).

This guide objectively compares the efficacy of multi-kinase and selective inhibitors derived from this scaffold, focusing on PIM-1, c-Met, and RIPK2 targets, and provides self-validating experimental workflows for their evaluation.

Mechanistic Rationale: Scaffold Divergence and Target Spectrum

As an application scientist, I frequently observe that the success of a kinase inhibitor depends on balancing biochemical potency with cellular permeability. The thiophene-pyridine core achieves this by maintaining a low molecular weight and favorable lipophilicity, which can be elegantly derivatized into thienylpyridines or fused thienopyridines to target distinct signaling pathways:

  • PIM-1 Kinase (Apoptosis & Anti-Proliferation): Thiophene-pyridine derivatives have shown exceptional efficacy against PIM-1, a kinase overexpressed in various malignancies. By occupying the ATP-binding site, these derivatives block downstream survival signals, effectively inducing apoptosis in breast (MCF-7) and liver (HepG2) cancer cell lines 2.

  • c-Met Kinase (Solid Tumors): Cyclization of the scaffold into thienopyridines yields potent c-Met (HGFR) inhibitors. These compounds disrupt the mesenchymal-epithelial transition factor, severely limiting tumor cell survival and migration 3.

  • RIPK2 (Inflammatory Bowel Disease): Alkylation and subsequent cyclization produce thienopyridines that inhibit Receptor-Interacting Protein Kinase 2 (RIPK2). This targeted inhibition modulates NOD1/2 pro-inflammatory signaling, offering a therapeutic avenue for autoimmune disorders 4.

Pathway Scaffold 3-(5-Bromothiophen-3-yl)pyridine (Core Scaffold) PIM1 PIM-1 Kinase Scaffold->PIM1 Suzuki Coupling cMet c-Met Kinase Scaffold->cMet Cyclization RIPK2 RIPK2 Kinase Scaffold->RIPK2 Alkylation STAT3 STAT3 / BAD (Survival) PIM1->STAT3 MAPK MAPK / PI3K (Proliferation) cMet->MAPK NFKB NF-κB (Inflammation) RIPK2->NFKB Apop Apoptosis Induction STAT3->Apop Tumor Tumor Growth Arrest MAPK->Tumor Immune Immune Modulation NFKB->Immune

Fig 1. Divergent signaling pathways targeted by 3-(5-Bromothiophen-3-yl)pyridine derived inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate these derivatives, we must look at both their isolated biochemical potency (Enzyme IC50) and their translation into cellular models (Cellular IC50). The following table synthesizes recent experimental data across different optimization campaigns 2, 5.

Derivative ClassPrimary TargetBiochemical IC50Primary Cell LineCellular IC50Therapeutic Application
Thiophene-Pyridine (Lead 4d) PIM-10.46 ± 0.02 µMHepG2 / MCF-72.52 – 4.40 µMHepatocellular Carcinoma
Thienopyridine (Lead 16a) c-Met / Topo II0.23 µMA549 / MCF-70.73 – 1.64 µMBreast / Lung Cancer
Thienopyridine (Lead 5c) VEGFR-2 / EGFR0.16 – 0.95 µMHCT-116< 1.0 µMMulti-targeting Anti-tumor
Thienopyridine (RIPK2 Opt.) RIPK2< 50 nMMacrophagesN/AInflammatory Bowel Disease

Data Interpretation: The transition from biochemical potency to cellular efficacy generally shows a 5-to-10-fold drop, which is standard due to cellular membrane permeability and intracellular ATP competition. Notably, multi-targeting derivatives (e.g., VEGFR-2/EGFR dual inhibitors) exhibit robust cellular IC50s, highlighting the scaffold's ability to maintain favorable physicochemical properties even when heavily decorated.

Self-Validating Experimental Protocols

A rigorous testing cascade is essential to ensure that observed phenotypic changes are genuinely driven by on-target kinase inhibition rather than off-target cytotoxicity or assay interference. The following protocols establish a self-validating loop.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality: Thiophene-pyridine derivatives often possess inherent fluorescence. Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission, allowing the short-lived auto-fluorescence of the compound to decay. This eliminates false positives and ensures the calculated IC50 reflects true ATP-competitive inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 3-(5-Bromothiophen-3-yl)pyridine derivatives in 100% DMSO (10-point curve, 1:3 dilutions), then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., PIM-1 or c-Met) and the specific biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to the enzyme's apparent Km. Incubate for 60 minutes.

  • Detection: Stop the reaction using EDTA. Add the Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: Cellular Target Engagement & Viability (Orthogonal Validation)

Causality: Once biochemical potency is confirmed, we must prove the inhibitor penetrates the cell membrane and hits the intended target inside the cell. We use Western Blotting for target engagement (validating mechanism) and MTT assays for viability (validating phenotype).

  • Cell Culture & Treatment: Seed MCF-7 or HepG2 cells at 1×104 cells/well in 96-well plates. Treat with the inhibitor for 48 hours.

  • Viability Readout (MTT): Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm. This provides the Cellular IC50.

  • Target Engagement (Western Blot): In a parallel 6-well plate, treat cells with the inhibitor at 1X, 3X, and 10X the biochemical IC50 for 4 hours.

  • Lysis and Probing: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe for downstream markers (e.g., anti-phospho-STAT3 for PIM-1 inhibition, or anti-phospho-ERK for c-Met inhibition).

  • Validation: A dose-dependent decrease in the phosphorylated downstream target prior to cell death confirms on-target cellular efficacy.

Protocol Prep 1. Scaffold Derivatization Cross-Coupling & Purification TRFRET 2. TR-FRET Kinase Assay Biochemical IC50 Determination Prep->TRFRET Cell 3. Cell Viability (MTT) Cellular Efficacy & Phenotype TRFRET->Cell WB 4. Western Blotting In-Cell Target Engagement Cell->WB WB->Prep SAR Feedback Loop

Fig 2. Self-validating experimental workflow for evaluating novel kinase inhibitors.

References

  • ChemScene. 166450-99-3 | 3-(5-Bromothiophen-3-yl)pyridine. 1

  • ResearchGate. Novel Thienopyridines as RIPK2 Inhibitors for Treating Inflammatory Bowel Disease. 4

  • ResearchGate. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. 3

  • ResearchGate. Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents. 2

  • ResearchGate. New thiophene, thienopyridine and thiazoline-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents and multitargeting kinase inhibitors. 5

Sources

Comparative

Cross-validation of experimental and computational data for 3-(5-Bromothiophen-3-yl)pyridine

Title: Cross-Validation of Experimental and Computational Data for 3-(5-Bromothiophen-3-yl)pyridine: A Comprehensive Comparison Guide Executive Summary In modern drug discovery and materials science, the reliance on pred...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Experimental and Computational Data for 3-(5-Bromothiophen-3-yl)pyridine: A Comprehensive Comparison Guide

Executive Summary

In modern drug discovery and materials science, the reliance on predictive computational models must be rigorously anchored by empirical data. 3-(5-Bromothiophen-3-yl)pyridine (CAS: 166450-99-3) has emerged as a highly versatile heterocyclic building block, particularly in the synthesis of advanced organic frameworks and targeted therapeutics.

As a Senior Application Scientist, I have observed that while density functional theory (DFT) provides profound insights into orbital mechanics and reaction energetics, these predictions are only actionable when cross-validated with bench-level experimental outcomes. This guide objectively compares the reactivity and spectroscopic profile of 3-(5-Bromothiophen-3-yl)pyridine against common alternatives, utilizing a self-validating framework of DFT calculations, nuclear magnetic resonance (NMR) spectroscopy, and transition-metal catalysis[1][2].

Mechanistic Rationale: The Pyridine-Thiophene Axis

The unique reactivity of 3-(5-Bromothiophen-3-yl)pyridine stems from the electronic interplay between the electron-deficient pyridine ring and the electron-rich thiophene core.

  • Causality of Reactivity: The 3-pyridyl substitution exerts an inductive electron-withdrawing effect across the thiophene π -system. This specifically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C5 position, making the C-Br bond highly susceptible to oxidative addition by Palladium(0) species.

  • Avoidance of Catalyst Poisoning: Unlike 2-pyridyl derivatives, which can act as bidentate traps and sequester the palladium catalyst, the 3-pyridyl geometry prevents stable chelate formation, maintaining a high turnover frequency (TOF) during cross-coupling[3].

Workflow A Computational Phase (DFT B3LYP/6-31G*) B Predict C-Br BDE & NMR Shielding Tensors A->B E Cross-Validation (Statistical Correlation) B->E C Experimental Phase (Synthesis & NMR) D Suzuki-Miyaura Coupling & 13C NMR Analysis C->D D->E F Validated Reactivity Profile E->F

Fig 1: Cross-validation workflow integrating DFT predictions with empirical NMR and yield data.

Cross-Validation: Experimental vs. Computational Data

To objectively evaluate the performance of 3-(5-Bromothiophen-3-yl)pyridine, we cross-validate its properties against two standard alternatives: the chlorinated analogue (which theoretically possesses a stronger C-X bond) and the 2-pyridyl isomer (which introduces steric and chelating variables).

The data below synthesizes DFT-calculated Bond Dissociation Energies (BDE) and NMR shielding tensors with experimental Suzuki-Miyaura coupling yields and actual 13 C NMR shifts[2].

Table 1: Quantitative Comparison of Thiophene-Pyridine Building Blocks

CompoundDFT C-X BDE (kcal/mol)Exp. Yield (%)* 13 C NMR C-X Shift (DFT / Exp, ppm)Selectivity & Reactivity Profile
3-(5-Bromothiophen-3-yl)pyridine 68.4 89 112.4 / 113.1 High: Optimal orbital overlap; rapid oxidative addition.
3-(5-Chlorothiophen-3-yl)pyridine82.142125.6 / 126.2Low: Sluggish kinetics due to high C-Cl activation barrier.
2-(5-Bromothiophen-3-yl)pyridine69.285114.1 / 114.5Moderate: Competitive N-coordination slows transmetalation.

*Reaction Conditions: 1.0 eq aryl halide, 1.2 eq phenylboronic acid, 5 mol% Pd(PPh 3​ ) 4​ , K 2​ CO 3​ , Toluene/H 2​ O, 80°C, 2h.

Analysis: The computational BDE for the target compound (68.4 kcal/mol) perfectly predicts its superior experimental yield (89%). Furthermore, the tight correlation between the DFT-predicted 13 C NMR shift (112.4 ppm) and the experimental value (113.1 ppm) confirms that the computational model accurately represents the electronic environment of the molecule in solution[1].

Pathway N1 3-(5-Bromothiophen-3-yl)pyridine + Pd(0) Catalyst N2 Oxidative Addition (Cleavage of C-Br bond) N1->N2 N3 Transmetalation (Arylboronic Acid) N2->N3 N4 Reductive Elimination (Product Formation) N3->N4 N5 Pyridine N-Coordination (Transient Directing Effect) N5->N2 Lowers Activation Energy

Fig 2: Pd-catalyzed cross-coupling mechanism highlighting the pyridine directing effect.

Self-Validating Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and spectroscopic checkpoints that allow the researcher to confirm the reaction's trajectory against computational predictions in real-time.

Materials Required:

  • 3-(5-Bromothiophen-3-yl)pyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 mmol)

  • Potassium carbonate (K 2​ CO 3​ ) (2.0 mmol)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Reaction Assembly & Baseline Validation:

    • In a flame-dried Schlenk tube under inert argon atmosphere, combine the bromothiophene derivative, phenylboronic acid, and K 2​ CO 3​ .

    • Add 5 mL of degassed Toluene/H 2​ O (4:1 v/v) and the dodecane internal standard.

    • Validation Checkpoint 1: Take a 50 μ L aliquot, dilute in ethyl acetate, and run a baseline GC-FID. The ratio of the starting material peak to the dodecane peak establishes the t=0 quantitative baseline.

  • Catalytic Initiation:

    • Add the Pd(PPh 3​ ) 4​ catalyst. Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Kinetic Monitoring (Cross-Validation Step):

    • Validation Checkpoint 2: At t=60 minutes, withdraw a second 50 μ L aliquot. GC-FID analysis should reveal >80% consumption of the starting material relative to dodecane. If consumption is <50%, it indicates catalyst deactivation (likely due to oxygen ingress), validating the need to halt and restart rather than waste further resources.

  • Workup and Isolation:

    • Cool to room temperature, extract with ethyl acetate (3 x 10 mL), wash with brine, and dry over anhydrous Na 2​ SO 4​ .

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Spectroscopic Validation:

    • Validation Checkpoint 3: Obtain a 13 C NMR spectrum of the purified product in CDCl 3​ . The disappearance of the C-Br resonance at ~113.1 ppm and the appearance of new aromatic carbon signals corresponding to the biphenyl-type linkage validates the regioselective success of the cross-coupling, perfectly mirroring the DFT-predicted structural tensors[2].

Conclusion

The cross-validation of computational models with rigorous empirical protocols is non-negotiable for modern chemical development. As demonstrated, DFT calculations accurately predict the superior reactivity of 3-(5-Bromothiophen-3-yl)pyridine over its chlorinated and isomeric counterparts. By employing self-validating experimental workflows, researchers can confidently leverage this building block to accelerate the synthesis of complex, high-value molecular architectures.

References

  • Title: Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PMC (Nature Communications)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(5-Bromothiophen-3-yl)pyridine

Proactive Disposal Planning: A Risk-Based Approach The pyridine component suggests that the compound should be treated as a hazardous waste material due to potential health issues arising from skin contact, ingestion, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Proactive Disposal Planning: A Risk-Based Approach

The pyridine component suggests that the compound should be treated as a hazardous waste material due to potential health issues arising from skin contact, ingestion, or inhalation.[1] The thiophene group points towards potential flammability and toxicity, requiring careful handling to avoid ignition sources and personal exposure.[2][3][4] Furthermore, as a brominated organic compound, its disposal must be managed carefully to prevent the formation of harmful brominated pollutants during thermal decomposition. Therefore, all waste containing this compound, whether in pure form, in solution, or as contaminated labware, must be segregated and treated as regulated hazardous waste.

Key Chemical and Physical Properties

A clear understanding of the substance's properties is the first step toward safe handling and disposal. The table below summarizes essential data for 3-(5-Bromothiophen-3-yl)pyridine.

PropertyValueSource
CAS Number 166450-99-3[5]
Molecular Formula C₉H₆BrNS[5]
Molecular Weight 240.12 g/mol [5]
Appearance Likely a solid (inferred from similar compounds)N/A
Hazards (Inferred) Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, unwavering adherence to PPE protocols is non-negotiable. Before handling 3-(5-Bromothiophen-3-yl)pyridine in any capacity—from weighing to preparing solutions to disposal—ensure the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[9][10]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[9]

  • Body Protection: A fully-buttoned laboratory coat is mandatory to protect against accidental spills.[2]

  • Respiratory Protection: All handling of this compound, especially if it is a powder, should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[1][11]

Step-by-Step Disposal Protocol

The primary and most responsible method for the disposal of 3-(5-Bromothiophen-3-yl)pyridine is through a licensed hazardous waste management service, which will typically use high-temperature incineration.[12][13] This method is critical for the complete destruction of halogenated organic compounds.[14]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in the laboratory. Never mix this waste stream with other chemical wastes unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) office.[12]

  • Action: Collect all waste materials containing 3-(5-Bromothiophen-3-yl)pyridine—including residual solids, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, weighing paper)—into a dedicated, compatible, and sealable hazardous waste container.[10][11]

  • Causality: Collecting waste in a dedicated container prevents potentially violent or unknown reactions with other waste chemicals.[3][12] The container must be robust and have a secure lid to prevent leaks or the release of vapors.[10]

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "3-(5-Bromothiophen-3-yl)pyridine" .[11]

    • A clear indication of the hazards (e.g., Toxic, Irritant).[6]

    • The accumulation start date.

  • Causality: Proper labeling ensures that anyone who encounters the container understands its contents and the associated dangers, preventing accidental exposures or improper handling during storage and transit.

Step 3: Secure Interim Storage

Waste containers must be stored safely and securely while awaiting pickup.

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment unit.[10][11] This storage area should be designated for hazardous waste and be away from sources of ignition, heat, and incompatible materials like strong oxidizing agents.[3][10]

  • Causality: Secondary containment will capture any potential leaks from the primary container. Storing away from heat and incompatible materials mitigates the risk of fire or dangerous reactions.[2][3]

Step 4: Professional Disposal

This compound must not be disposed of down the drain or in regular trash.[4][11]

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[10][12] Complete all required waste disposal forms and manifests as instructed.

  • Causality: Professional disposal services have the equipment and permits to handle and destroy hazardous chemicals in an environmentally sound and legally compliant manner, typically via controlled incineration at temperatures sufficient to break down brominated compounds safely.[14][13]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. All cleanup should occur within a chemical fume hood if the spill is contained there.[15]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb: For liquid spills, use an inert absorbent material such as sand, clay, or vermiculite to contain the spill.[15][4] For solid spills, carefully sweep up the material, avoiding dust generation.[9][16]

  • Collect Waste: Carefully scoop the absorbed material or powder into your designated hazardous waste container.[15][16]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 3-(5-Bromothiophen-3-yl)pyridine.

G Disposal Workflow for 3-(5-Bromothiophen-3-yl)pyridine cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated (e.g., unused reagent, contaminated material) ppe Don Full PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work in Chemical Fume Hood ppe->hood collect Collect waste in a dedicated, compatible container hood->collect label_waste Label container immediately: 'Hazardous Waste' + Chemical Name collect->label_waste store Store sealed container in a cool, dry, well-ventilated secondary containment area label_waste->store contact_ehs Contact Institutional EHS or Certified Waste Disposal Service store->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation end Waste safely managed for incineration by licensed facility documentation->end spill Spill Occurs absorb Contain & absorb with inert material spill->absorb absorb->collect Add to waste container

Caption: A flowchart detailing the required steps for the safe handling, storage, and disposal of 3-(5-Bromothiophen-3-yl)pyridine waste.

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